Product packaging for 2-Aminobenzothiazole(Cat. No.:CAS No. 136-95-8)

2-Aminobenzothiazole

Katalognummer: B030445
CAS-Nummer: 136-95-8
Molekulargewicht: 150.20 g/mol
InChI-Schlüssel: UHGULLIUJBCTEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Aminobenzothiazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its core structure, featuring a benzothiazole ring system with an exocyclic amine group, serves as a versatile building block for the synthesis of a wide array of biologically active compounds. In pharmaceutical research, it is a key precursor in developing potential therapeutic agents, including kinase inhibitors, antimicrobials, and anti-inflammatory drugs, owing to its ability to interact with diverse enzymatic targets. The compound's mechanism of action often involves mimicking endogenous purines, allowing it to act as an enzyme inhibitor or receptor modulator. Beyond medicinal applications, this compound finds utility in material science as a ligand for metal complexation, a corrosion inhibitor, and a monomer for synthesizing specialized polymers and dyes. Its robust synthetic accessibility and capacity for facile functionalization make it an indispensable tool for researchers exploring novel chemical space in drug discovery programs and advanced material development. This product is provided as a high-purity solid to ensure reproducibility in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B030445 2-Aminobenzothiazole CAS No. 136-95-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024467
Record name 2-Aminobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminobenzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes (NTP, 1992)
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-AMINOBENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.5 (NTP, 1992) - Less dense than water; will float
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.000112 [mmHg]
Record name 2-Aminobenzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

PLATES FROM WATER, LEAFLETS FROM WATER

CAS No.

136-95-8
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Aminobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOBENZOTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzothiazolamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K5TLY3EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-AMINOBENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

270 °F (NTP, 1992), 132 °C
Record name 2-AMINOBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19757
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-AMINOBENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

2-Aminobenzothiazole: A Comprehensive Technical Guide to its Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzothiazole is a privileged heterocyclic scaffold that has garnered substantial attention in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and significant biological activities. Detailed experimental protocols for its synthesis and spectroscopic analysis are provided, alongside visualizations of key signaling pathways in which its derivatives have shown significant activity. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Physicochemical Properties

This compound is an off-white to white crystalline powder at room temperature.[1] Its core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with an amino group at the 2-position.[2] This arrangement confers a unique set of physicochemical properties that are pivotal to its chemical behavior and biological interactions. A summary of these properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₇H₆N₂S[3][4]
Molar Mass 150.20 g/mol [3][4]
Melting Point 126–129 °C[3][5][6]
Boiling Point Decomposes[7]
pKa 4.48 (of the conjugate acid)[8]
Solubility
Water: Very slightly soluble (<0.1 g/100 mL at 19 °C)[1][5][8]
Alcohol: Freely soluble[5]
Chloroform (B151607): Freely soluble[5]
Diethyl Ether: Freely soluble[5]
Concentrated Acid: Soluble[5]
Appearance Odorless gray to white powder[1]

Synthesis of this compound

The synthesis of the this compound core is a fundamental step in the development of its derivatives. Several methods have been established, with the Hugerschoff reaction being a classical approach and solid-phase synthesis offering a modern alternative for library generation.[9][10]

Hugerschoff Reaction

The Hugerschoff reaction involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent, typically chloroform or acetic acid.[9]

Experimental Protocol:

  • Preparation of Arylthiourea: An appropriate aniline (B41778) is reacted with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) to form the corresponding arylthiourea.

  • Cyclization: The arylthiourea is dissolved in chloroform or glacial acetic acid.

  • A solution of bromine in the same solvent is added dropwise to the arylthiourea solution with stirring at a controlled temperature (often at or below room temperature).

  • The reaction mixture is stirred until the completion of the reaction, which is often indicated by a change in color.

  • The product, this compound hydrobromide, precipitates and is collected by filtration.

  • Neutralization: The hydrobromide salt is then neutralized with a base, such as ammonium hydroxide, to yield the free this compound.

  • The final product is purified by recrystallization, typically from ethanol.

Solid-Phase Synthesis

Solid-phase synthesis provides an efficient method for generating libraries of this compound derivatives for high-throughput screening.[11][12] A common strategy employs a resin-bound acyl-isothiocyanate.[11]

Experimental Protocol: [11]

  • Preparation of Resin-Bound Acyl-isothiocyanate:

    • Swell carboxy-polystyrene resin in dichloromethane (B109758) (DCM).

    • Treat the resin with a solution of thionyl chloride in DCM to form the resin-bound acyl chloride.

    • Wash the resin thoroughly with DCM.

    • Treat the acyl chloride resin with potassium thiocyanate in tetrahydrofuran (B95107) (THF) to yield the resin-bound acyl-isothiocyanate.

    • Wash the resin with THF and DCM and dry under vacuum.

  • Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas:

    • Swell the acyl-isothiocyanate resin in dimethylformamide (DMF).

    • Add a solution of the desired aniline derivative in DMF to the resin.

    • Agitate the mixture at room temperature.

    • Wash the resin with DMF and DCM.

  • Cyclization to Form the Benzothiazole Scaffold:

    • Treat the resin-bound thiourea (B124793) with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM.

    • Agitate the mixture at room temperature.

    • Wash the resin with DCM.

  • Cleavage to Obtain the Final Product:

    • Treat the resin with a solution of hydrazine (B178648) monohydrate in ethanol.

    • Agitate the mixture.

    • Filter the resin and collect the filtrate containing the this compound product.

    • Evaporate the solvent to obtain the crude product, which can be further purified by chromatography.

Workflow for Solid-Phase Synthesis of this compound Libraries

G start Carboxy-polystyrene Resin acyl_chloride Resin-Bound Acyl Chloride start->acyl_chloride Thionyl Chloride, DCM isothiocyanate Resin-Bound Acyl-isothiocyanate acyl_chloride->isothiocyanate Potassium Thiocyanate, THF thiourea Resin-Bound N-acyl, N'-phenyl-thiourea isothiocyanate->thiourea Aniline Derivative, DMF benzothiazole Resin-Bound this compound thiourea->benzothiazole TFA, DBU, DCM product Purified this compound Derivative benzothiazole->product Hydrazine Monohydrate, Ethanol -> Cleavage & Purification G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound Derivative ahr_complex AhR Complex (AhR, HSP90, XAP2) ligand->ahr_complex Binds activated_ahr Activated AhR Complex ahr_complex->activated_ahr Conformational Change ahr_arnt AhR-ARNT Heterodimer activated_ahr->ahr_arnt Translocates & Binds ARNT arnt ARNT xre Xenobiotic Responsive Element (XRE) on DNA ahr_arnt->xre Binds to cyp1a1 CYP1A1 Gene Transcription xre->cyp1a1 Induces metabolite Reactive Metabolite cyp1a1->metabolite Metabolizes Ligand to dna_adducts DNA Adducts metabolite->dna_adducts apoptosis Apoptosis dna_adducts->apoptosis G rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k Inhibits

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility stems from the reactive amino group and the stable benzothiazole (B30560) ring system. A thorough understanding of the core physicochemical properties of the parent molecule is fundamental for the rational design of novel derivatives, the development of formulations, and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details standard experimental protocols for their determination, and visually represents its interaction with a key biological pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial in determining its behavior in various chemical and biological environments. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂S[N/A]
Molecular Weight 150.20 g/mol [N/A]
Appearance White to beige or grayish powder/flakes[N/A]
Melting Point 126 - 134 °C[N/A]
Boiling Point Decomposes[N/A]
pKa 4.48 (at 20°C)[N/A]
Solubility in Water < 0.1 g/100 mL (at 19 °C)[N/A]
Solubility in Organic Solvents Freely soluble in alcohol, chloroform, and diethyl ether.[N/A]
LogP (Octanol-Water Partition Coefficient) 1.9[N/A]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which is a weak base, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) for poorly soluble compounds) to a known concentration (e.g., 0.01 M). The ionic strength of the solution is maintained at a constant level using an electrolyte such as KCl.

  • Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the acid.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.

Solubility Determination

Solubility is a crucial property that affects the bioavailability of a drug substance.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

Methodology:

  • Sample Preparation: A small amount of purified this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectrum is acquired using a high-resolution NMR spectrometer.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum.

2.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal and the sample.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. For this compound, characteristic peaks include N-H stretching of the primary amine and C=N stretching of the thiazole (B1198619) ring.

Biological Interactions and Signaling Pathways

Derivatives of this compound have been extensively investigated for their anticancer properties. One of the key mechanisms of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell proliferation, survival, and growth.[1][2][3]

Visualization of the PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound derivatives.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 2-ABT Derivatives 2-ABT Derivatives 2-ABT Derivatives->PI3K Inhibition mTORC1 mTORC1 AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival Inhibits Apoptosis Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation

Caption: PI3K/AKT/mTOR pathway and inhibition by this compound derivatives.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow to evaluate the anticancer activity of this compound derivatives targeting the PI3K/AKT/mTOR pathway.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Treatment Treatment with 2-ABT Derivatives Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-AKT, p-mTOR) Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating the anticancer activity of this compound derivatives.

References

A Technical Guide to the Synthesis of 2-Aminobenzothiazole: Core Pathways and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical reactivity. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for this compound, alongside modern, more efficient, and environmentally benign methodologies. This document is intended to serve as a valuable resource, offering both theoretical understanding and practical experimental guidance.

Core Synthetic Strategies

The synthesis of this compound has been approached through several classical and contemporary routes. The most prominent methods include the Hugershoff reaction, synthesis from anilines and thiocyanate (B1210189) salts, and pathways originating from 2-haloanilines and 2-aminothiophenol.

The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas

The Hugershoff reaction is a foundational and widely utilized method for the synthesis of 2-aminobenzothiazoles, involving the oxidative cyclization of an arylthiourea.[1] This reaction typically employs bromine as the oxidizing agent and proceeds via an electrophilic attack on the sulfur atom, followed by intramolecular electrophilic aromatic substitution.[1]

Logical Workflow for the Hugershoff Reaction

A Aryl Amine B Thiocyanation (e.g., KSCN, NH4SCN) A->B Step 1 C Arylthiourea Intermediate B->C D Oxidative Cyclization (e.g., Br2, SO2Cl2) C->D Step 2 E This compound Product D->E cluster_0 One-Pot Reaction A Aniline C Intermediate Formation (in situ Arylthiourea) A->C B Potassium Thiocyanate (KSCN) B->C D Oxidative Cyclization (Bromine in Acetic Acid) C->D E This compound D->E A 2-Iodoaniline D Tandem Reaction (Addition & Intramolecular Cyclization) A->D B Isothiocyanate B->D C Copper(I) Iodide (CuI) Catalyst C->D E This compound D->E A 2-Iodoaniline D Tandem Reaction in Water A->D B Isothiocyanate B->D C FeCl3 Catalyst Phase Transfer Catalyst (optional) C->D E This compound D->E

References

A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and characterization of 2-aminobenzothiazole. The data, experimental protocols, and analytical workflows are presented to support research and development in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.[1]

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound. The data is based on closely related derivatives, such as 2-amino-7-bromobenzothiazole, and serves as a representative example of the expected spectral pattern.[2]

Table 1: ¹H NMR Data for this compound Analog

Chemical Shift (δ) ppmMultiplicityAssignment
~7.85Broad Singlet (s)-NH₂ (2H)
~7.65Doublet (d)Aromatic Proton
~7.41Doublet (d)Aromatic Proton
~6.91Triplet (t)Aromatic Proton

Solvent: DMSO-d₆[2]

Table 2: ¹³C NMR Data for this compound Analog

Chemical Shift (δ) ppmAssignment
~167.6C2 (Carbon attached to -NH₂)
~151.3C7a (Quaternary carbon)
~132.1Quaternary Carbon
~129.2Aromatic CH
~122.5Aromatic CH
~121.0Aromatic CH
~110.9Aromatic CH

Solvent: DMSO-d₆[2]

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[1]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[3][4]

    • For ¹³C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be required due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing : The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to generate the final spectrum.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of This compound B Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire Spectrum on NMR Spectrometer (≥300 MHz) C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Spectral Analysis (Peak Integration & Assignment) F->G

A generalized workflow for acquiring an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands for its primary amine and heterocyclic ring system.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3230Strong, BroadN-H stretching (primary amine)
~1632StrongC=N stretching (thiazole ring)
~1530MediumC=C stretching (aromatic ring)
1448MediumC-C stretching (aromatic ring)

Data is a composite from analyses of this compound and its derivatives.[1][2][5]

Experimental Protocol: IR

The following describes a typical procedure for obtaining an FT-IR spectrum:

  • Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly onto the ATR crystal.[1] Alternatively, a KBr pellet can be made by grinding the sample with potassium bromide and pressing it into a thin disk.[1]

  • Background Spectrum : A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[1]

  • Sample Spectrum : The sample is placed in the beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.[1][3]

  • Data Analysis : The final spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

IR Spectroscopy Experimental Workflow

IR_Workflow A Sample Preparation (Place solid on ATR crystal) B Record Background Spectrum (Empty ATR Crystal) A->B C Record Sample Spectrum (4000-400 cm⁻¹) B->C D Background Subtraction C->D E Identify Characteristic Peaks (e.g., N-H, C=N, C=C) D->E

Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns.[1]

MS Spectral Data

For this compound (Molecular Weight: 150.2 g/mol ), electrospray ionization (ESI) typically shows a protonated molecular ion [M+H]⁺.[6] The electron impact (EI) spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/z ValueRelative IntensityAssignment
151-[M+H]⁺ (Protonated Ion)
150100% (Base Peak)[M]⁺ (Molecular Ion)
123-[M - HCN]⁺
108-[M - C₂H₂N]⁺
96-[M - C₃H₂S]⁺

Data is based on the expected fragmentation pattern and ESI-MS results.[1][6]

Experimental Protocol: MS

A general protocol for mass spectrometry analysis includes these steps:

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[1]

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.

MS Analysis Workflow & Fragmentation

MS_Workflow cluster_workflow General MS Workflow A Sample Solution (µg/mL in MeOH) B Ionization (e.g., ESI or EI) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Generate Mass Spectrum D->E

A logical workflow for mass spectrometry analysis.

Fragmentation_Pathway M This compound [M]⁺ m/z = 150 F1 [M - HCN]⁺ m/z = 123 M->F1 - HCN F2 [M - C₂H₂N]⁺ m/z = 108 M->F2 - CH₂CN F3 [M - C₃H₂S]⁺ m/z = 96 M->F3 - C₂S

A proposed fragmentation pathway for this compound.

References

Unveiling the Solid-State Architecture of 2-Aminobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-aminobenzothiazole, a crucial scaffold in medicinal chemistry. By understanding its three-dimensional arrangement, researchers can gain insights into its structure-activity relationships, aiding in the rational design of novel therapeutics. This document outlines the crystallographic parameters of this compound and provides detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Crystallographic Data of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a planar molecular conformation. The following tables summarize the key crystallographic data, providing a quantitative basis for understanding the solid-state structure.

Table 1: Crystal Data and Structure Refinement Details.

ParameterValue
Empirical FormulaC₇H₆N₂S
Formula Weight150.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.893 (3) Å
b5.955 (2) Å
c13.595 (4) Å
α90°
β108.78 (3)°
γ90°
Volume681.4 (4) ų
Z4
Calculated Density1.463 Mg/m³
Absorption Coefficient0.388 mm⁻¹
F(000)312
Data Collection
Crystal Size0.25 x 0.20 x 0.15 mm
θ range for data collection2.82 to 28.33°
Index ranges-11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -18 ≤ l ≤ 17
Reflections collected5428
Independent reflections1628 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1628 / 0 / 91
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.109
R indices (all data)R₁ = 0.057, wR₂ = 0.120
Largest diff. peak and hole0.28 and -0.31 e.Å⁻³

Table 2: Selected Bond Lengths (Å).

BondLength (Å)
S1-C21.751(2)
S1-C7a1.748(2)
N3-C21.314(3)
N3-C3a1.393(3)
N10-C21.350(3)
C3a-C41.388(3)
C3a-C7a1.391(3)
C4-C51.381(4)
C5-C61.383(4)
C6-C71.380(3)
C7-C7a1.385(3)

Table 3: Selected Bond Angles (°).

AngleDegrees (°)
C2-S1-C7a89.2(1)
C2-N3-C3a111.4(2)
N3-C2-N10119.5(2)
N3-C2-S1114.6(2)
N10-C2-S1125.9(2)
C4-C3a-N3129.5(2)
C7a-C3a-N3111.4(2)
C5-C4-C3a118.9(2)
C4-C5-C6121.2(2)
C7-C6-C5120.3(2)
C6-C7-C7a118.8(2)
C7-C7a-C3a119.4(2)
C7-C7a-S1127.3(2)
C3a-C7a-S1113.3(2)

Table 4: Selected Torsion Angles (°).

Torsion AngleDegrees (°)
C7a-S1-C2-N3-0.1(2)
C7a-S1-C2-N10179.6(2)
C2-S1-C7a-C3a0.2(2)
C2-S1-C7a-C7-179.3(2)
C3a-N3-C2-S10.2(2)
C3a-N3-C2-N10-179.5(2)
C2-N3-C3a-C4-179.5(2)
C2-N3-C3a-C7a0.2(2)
N3-C3a-C7a-S1-0.3(2)
C4-C3a-C7a-S1179.9(2)

Experimental Protocols

Synthesis and Crystallization of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to below 10 °C.

  • Add ammonium thiocyanate (2 equivalents) to the cooled solution and stir until fully dissolved.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

  • Collect the resulting precipitate by vacuum filtration and wash it with cold glacial acetic acid, followed by a thorough wash with deionized water.

  • To purify the crude product, suspend it in hot deionized water and neutralize the solution with a concentrated ammonia (B1221849) solution to a pH of approximately 6.

  • Collect the purified this compound by vacuum filtration, wash with cold deionized water, and allow it to air dry.

  • For single crystal growth, dissolve the purified product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature.

  • Colorless, plate-like crystals suitable for X-ray diffraction will form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data collection is performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.

  • A series of ω and φ scans are carried out to collect a complete sphere of data.

  • The collected frames are processed for integration of reflection intensities and reduction of the data.

Structure Solution and Refinement:

  • The crystal structure is solved by direct methods using appropriate software.

  • The structural model is refined by full-matrix least-squares on F² anistropically for all non-hydrogen atoms.

  • Hydrogen atoms are located in a difference Fourier map and refined isotropically.

  • The final refinement includes anisotropic thermal parameters for all non-hydrogen atoms.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis aniline Aniline reaction Cyclization Reaction aniline->reaction thiocyanate Ammonium Thiocyanate thiocyanate->reaction bromine Bromine in Acetic Acid bromine->reaction crude_product Crude this compound reaction->crude_product purification Purification (Neutralization) crude_product->purification pure_product Pure this compound purification->pure_product crystallization Slow Evaporation from Ethanol pure_product->crystallization crystals Single Crystals crystallization->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for this compound analysis.

The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Core Biological Activities

The unique structural arrangement of a fused benzene (B151609) and thiazole (B1198619) ring with an amino group at the 2-position enables this compound derivatives to interact with a wide array of biological targets.[1][2] This has led to the development of compounds with promising therapeutic potential. The primary biological activities associated with this scaffold include:

  • Anticancer Activity: A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[3][4][5][6] These compounds have demonstrated cytotoxicity against various cancer cell lines and have been shown to modulate key signaling pathways involved in cancer progression.[7][8][9]

  • Antimicrobial Activity: Derivatives of this compound have exhibited broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.[10][11][12][13]

  • Anti-inflammatory Activity: The anti-inflammatory potential of the this compound scaffold has also been explored, with several derivatives showing significant activity in preclinical models.[14][15][16][17][18]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5A549Lung Cancer22.13[9]
MCF-7Breast Cancer39.51[9]
OMS14A549Lung Cancer34.09[9]
MCF-7Breast Cancer61.03[9]
Compound 13HCT116Colon Carcinoma6.43[9]
A549Lung Cancer9.62[9]
A375Malignant Melanoma8.07[9]
Compound 20HepG2Liver Cancer9.99[9]
HCT-116Colon Carcinoma7.44[9]
MCF-7Breast Cancer8.27[9]
Compound 23HT-29Colon CancerNot specified[3]
PC-3Prostate CancerNot specified[3]
A549Lung CancerNot specified[3]
U87MGGlioblastomaNot specified[3]
Compound 54MCF-7Breast CancerNot specified (Potent)[3]
Thiourea (B124793) IVeEACMouse Ehrlich Ascites Carcinoma10-24[19]
MCF-7Breast Cancer15-30[19]
HeLaCervical Cancer33-48[19]
Thiourea IVfEACMouse Ehrlich Ascites Carcinoma10-24[19]
MCF-7Breast Cancer15-30[19]
HeLaCervical Cancer33-48[19]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
Compound IDMicrobial StrainMIC ValueReference
Compound 1nCandida albicans4-8 µg/mL[12]
Candida parapsilosis4-8 µg/mL[12]
Candida tropicalis4-8 µg/mL[12]
Compound 1oCandida albicans4-8 µg/mL[12]
Candida parapsilosis4-8 µg/mL[12]
Candida tropicalis4-8 µg/mL[12]
Compound 18E. coli6-8 µg/mL[13]
P. aeruginosa6-8 µg/mL[13]
Compound 20S. aureus6-8 µg/mL[13]
B. subtilis6-8 µg/mL[13]

Key Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as being modulated by this compound derivatives, providing insight into their mechanisms of action.

PI3K/Akt/mTOR Signaling Pathway in Cancer

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[9] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8][9] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, which can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.

Other Anticancer Mechanisms

Beyond the PI3K/Akt/mTOR pathway, this compound derivatives have been reported to inhibit other key targets in cancer cells, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been observed, suggesting anti-angiogenic potential.[3]

  • Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in tumors.[3]

  • Cyclin-Dependent Kinases (CDKs): Modulation of CDKs, which are crucial for cell cycle regulation, has also been reported.[8]

  • Dihydroorotate Dehydrogenase (DHODH): Certain derivatives have been identified as inhibitors of DHODH, an enzyme essential for pyrimidine (B1678525) biosynthesis, thereby blocking DNA and RNA synthesis.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Treat_Cells Treat cells with This compound derivative Incubate1->Treat_Cells Incubate2 Incubate for 48-72 hours Treat_Cells->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • Positive control antibiotic/antifungal

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and no drug), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Materials:

  • Rats or mice

  • 1% Carrageenan solution in saline

  • This compound derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties, supported by a growing understanding of their mechanisms of action, underscores their potential in drug development. This guide provides a foundational resource for researchers to build upon, facilitating the design and development of next-generation this compound-based therapeutics.

References

2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities and practical applications, making them a focal point of extensive research. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental protocols related to this compound derivatives, with a focus on their anticancer, antimicrobial, and corrosion inhibition properties.

Core Synthesis Strategies

The synthesis of this compound derivatives can be achieved through various chemical reactions. A common and effective method involves the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid.[1] Another versatile approach is the aromatic nucleophilic substitution of a suitable precursor, such as 2-chloro-N-(benzothiazol-2-yl)acetamide, with various amines or piperazine (B1678402) derivatives.[2]

A general synthetic scheme involves the initial reaction of this compound with chloroacetyl chloride to form an intermediate, which is then reacted with a diverse range of amines, anilines, or other nucleophiles to yield the final this compound derivatives.[2][3] The reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity.

Potential Applications

Derivatives of this compound have demonstrated significant potential in several key scientific and industrial domains.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of cancer cell lines.[2][4][5] These compounds often exert their cytotoxic effects by targeting and inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the most prominent pathways implicated is the PI3K/Akt/mTOR signaling cascade.[4] Inhibition of key kinases within this pathway can lead to cell cycle arrest and apoptosis in cancerous cells.[2][4]

The following table summarizes the 50% inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDCell LineCancer TypeIC50 (µM)Reference
OMS5A549Lung Cancer22.13[2]
OMS5MCF-7Breast Cancer39.51[2]
OMS14A549Lung Cancer34.09[2]
OMS14MCF-7Breast Cancer61.03[2]
Compound 13HCT116Colon Carcinoma6.43[5]
Compound 13A549Lung Cancer9.62[5]
Compound 13A375Malignant Melanoma8.07[5]
Compound 20HepG2Liver Cancer9.99[5]
Compound 20HCT-116Colon Carcinoma7.44[5]
Compound 20MCF-7Breast Cancer8.27[5]
Antimicrobial Activity

This compound derivatives have also been identified as promising antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[6] Their mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms.

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1nCandida albicans4-8
Compound 1oCandida albicans4-8
Compound 1nCandida parapsilosis4-8
Compound 1oCandida parapsilosis4-8
Compound 1nCandida tropicalis4-8
Compound 1oCandida tropicalis4-8
Neuroprotective Effects

Certain this compound derivatives have shown potential as neuroprotective agents. One notable example is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[7] Research in this area is ongoing, exploring the mechanisms by which these compounds may protect neurons from damage and degeneration.

Corrosion Inhibition

In the field of materials science, this compound derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, including mild steel and aluminum alloys, particularly in acidic environments.[8][9][10][11] These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[9][10]

The following table summarizes the inhibition efficiency of representative this compound derivatives.

InhibitorMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
This compoundAA6061-SiC Composite0.5M HCl1mM84[10]
AMBT-1AA7075 Aluminum Alloy3% NaClNot Specified79.24[9]
AMBT-2AA7075 Aluminum Alloy3% NaClNot Specified95.90[9]
AMBT-3AA7075 Aluminum Alloy3% NaClNot Specified96.80[9]
2-Amino-4-chlorobenzothiazoleX65 Steel0.5 M H2SO45 mM93.9[7]

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Aminobenzothiazole This compound Derivatives Aminobenzothiazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound derivatives.

Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide (Intermediate)

This protocol describes a common first step in the synthesis of many this compound derivatives.[3]

  • Materials: this compound, chloroacetyl chloride, triethylamine (B128534), dry benzene (B151609).

  • Procedure:

    • Dissolve this compound (0.05 mole) and triethylamine (0.05 mole) in dry benzene (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.

    • Continue stirring the reaction mixture for approximately 6 hours at room temperature.

    • Filter the reaction mixture to remove the precipitated amine hydrochloride.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Materials: 96-well plates, cell culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for 2 hours or overnight to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][13][14]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), bacterial or fungal inoculum, this compound derivatives.

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potentiodynamic Polarization for Corrosion Inhibition

This electrochemical technique is used to evaluate the corrosion rate and the inhibition mechanism.[9][10]

  • Materials: A three-electrode electrochemical cell (working electrode: metal/alloy specimen, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode), corrosive medium (e.g., 1M HCl), this compound inhibitor, potentiostat.

  • Procedure:

    • Prepare the working electrode by polishing the metal/alloy surface.

    • Immerse the electrodes in the corrosive medium with and without the inhibitor.

    • Allow the system to stabilize to a steady open-circuit potential.

    • Scan the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

    • Calculate the inhibition efficiency using the formula: IE(%) = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100.

This guide provides a foundational understanding of this compound derivatives for researchers and professionals. The versatility of this scaffold, coupled with the robust methodologies for its synthesis and evaluation, underscores its continued importance in the development of new therapeutic agents and advanced materials.

References

The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole moiety, a heterocyclic scaffold composed of a fused benzene (B151609) and thiazole (B1198619) ring with an amino group at the 2-position, has garnered significant attention in medicinal chemistry.[1] Its versatile structure allows for interaction with a wide array of biological targets, leading to the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be achieved through various methods, with the classical approach involving the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid.[4] However, this method may lead to unwanted side reactions with certain anilines.[1] Modern synthetic strategies, including one-pot multicomponent reactions and solid-phase synthesis, have been developed to improve yields, simplify procedures, and enable the rapid generation of compound libraries.[1]

Derivatization of the this compound core is crucial for modulating its pharmacological properties. The amino group at the C2-position and the benzene ring are readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[5][6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives.[7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and liver.[8][9][10] The mechanism of their anticancer action often involves the inhibition of key signaling pathways that are dysregulated in cancer.[9]

One of the primary targets is the PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival.[6][9][11] By inhibiting components of this pathway, this compound derivatives can effectively halt tumor progression.[12][13]

Another important mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[10][14][15] Overexpression or constitutive activation of these receptors is common in many cancers, and their inhibition can block tumor growth and angiogenesis.[14][15][16]

Antimicrobial Activity

Derivatives of this compound have also shown potent activity against a range of microbial pathogens, including bacteria and fungi.[5][17] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][17][18] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory potential of this compound compounds has been demonstrated in various in vitro and in vivo models.[19][20][21][22] Furthermore, some derivatives, such as Riluzole, have been developed and approved for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), highlighting their neuroprotective capabilities.[13]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5A549Lung Cancer22.13[9]
OMS5MCF-7Breast Cancer39.51[9]
OMS14A549Lung Cancer34.09[9]
OMS14MCF-7Breast Cancer61.03[9]
Compound 13HCT116Colon Carcinoma6.43[10]
Compound 13A549Lung Cancer9.62[10]
Compound 13A375Malignant Melanoma8.07[10]
Compound 20HepG2Liver Cancer9.99[10]
Compound 20HCT-116Colon Carcinoma7.44[10]
Compound 20MCF-7Breast Cancer8.27[10]
Compound 25MKN-45Gastric Cancer0.06[10]
Compound 25H460Lung Cancer0.01[10]
Compound 25HT-29Colon Cancer0.18[10]
Compound 54 (PI3Kα inhibitor)MCF-7Breast CancerNot specified, potent[10]

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 values in µM)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 19VEGFR-20.5[10]
Compound 20VEGFR-20.15[8]
Compound 21VEGFR-20.19[8]
Compound 13EGFR2.80[10]
Compound 54PI3Kα0.00103[10]

Table 3: Antimicrobial Activity of N,N-disubstituted this compound Analogs (MIC in µM)

Compound IDMicroorganismMIC (µM)Reference
1S. aureus (ATCC 25923)2.9[5]
4S. aureus (ATCC 25923)2- to 3-fold loss in activity relative to 1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a common method for the synthesis of the this compound core structure.[23]

Materials:

Procedure:

  • Dissolve the substituted aniline (1 equivalent) and ammonium thiocyanate (1 equivalent) in glacial acetic acid.

  • Stir the mixture at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the in vitro inhibitory activity of synthesized compounds against a target kinase.[4][24]

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution (in DMSO)

  • Positive control inhibitor

  • Microplate (e.g., 384-well)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • In a microplate, add the kinase enzyme, the substrate, and the inhibitor solution (test compound at various concentrations).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against bacterial and fungal strains.[25]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well. Include a growth control (inoculum without any compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, determined by visual inspection or by measuring the optical density.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[1][20]

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Test compounds and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound derivatives.

EGFR_VEGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Signaling Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling VEGFR2->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Angiogenesis Angiogenesis Signaling->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways inhibited by this compound derivatives.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Screening (Anticancer, Antimicrobial, Enzyme Inhibition) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (Efficacy & Toxicity) SAR->InVivo Lead_Opt->Synthesis

Caption: General experimental workflow for the development of this compound derivatives.

References

The Discovery and Enduring Legacy of 2-Aminobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthesis, and therapeutic applications of a privileged heterocyclic scaffold.

For Researchers, Scientists, and Drug Development Professionals.

The 2-aminobenzothiazole core, a bicyclic heteroaromatic system, holds a distinguished position in the annals of medicinal chemistry. Since its discovery over a century ago, this versatile scaffold has served as a cornerstone for the development of a multitude of compounds with significant biological activities. Its unique structural features and synthetic accessibility have made it a "privileged structure," consistently appearing in molecules targeting a wide array of diseases, from neurodegenerative disorders to cancer. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and modern applications of this compound, with a focus on detailed experimental methodologies and the elucidation of its biological mechanisms.

A Historical Perspective: The Pioneering Work of Hugerschoff

The first documented synthesis of a this compound derivative is credited to the German chemist Arthur Hugerschoff. In the early 1900s, through his investigations into the reactions of aromatic thioureas, Hugerschoff discovered that the treatment of these compounds with bromine in an inert solvent induced an oxidative cyclization, yielding the corresponding this compound. This seminal work, published in the "Berichte der Deutschen Chemischen Gesellschaft," laid the foundation for what is now known as the Hugerschoff reaction, a classical and still relevant method for the synthesis of this important heterocyclic system.

Key Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of 2-aminobenzothiazoles has evolved significantly since Hugerschoff's initial discovery. Several methods have been developed, each with its own advantages and limitations. The following sections provide a detailed look at the most historically significant and widely employed synthetic strategies.

Table 1: Comparative Analysis of Key this compound Synthesis Methods
Synthesis MethodStarting MaterialsKey Reagents & SolventsReaction TimeTemperature (°C)Reported Yield (%)Melting Point of this compound (°C)
Hugerschoff Reaction ArylthioureaBromine, ChloroformSeveral hoursRoom TemperatureGood to Excellent129-131
Aniline (B41778) and Thiocyanate (B1210189) Method Aniline, Potassium/Ammonium (B1175870) ThiocyanateBromine, Glacial Acetic Acid~2-4 hours0-15~70-85129-131
From o-Aminothiophenol o-AminothiophenolCyanogen BromideNot SpecifiedNot SpecifiedHigh129-131

Experimental Protocols

Protocol 1: The Hugerschoff Reaction - Synthesis of this compound from Phenylthiourea (B91264)

This protocol details the classical Hugerschoff method for the synthesis of this compound.

Materials:

  • Phenylthiourea

  • Chloroform (CHCl₃)

  • Liquid Bromine (Br₂)

  • Concentrated Ammonium Hydroxide (B78521) (NH₄OH)

  • Rectified Spirit (Ethanol)

Procedure:

  • Dissolve phenylthiourea in chloroform.

  • Slowly add liquid bromine to the solution at room temperature with constant stirring. The reaction is exothermic and should be controlled.

  • Continue stirring until the reaction is complete, indicated by the cessation of hydrogen bromide (HBr) evolution.

  • The hydrobromide salt of this compound will precipitate. Filter the precipitate.

  • Dissolve the collected precipitate in rectified spirit.

  • Basify the solution with concentrated ammonium hydroxide to precipitate the free base of this compound.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from dilute ethanol (B145695) (70% v/v) to obtain pure this compound.[1]

Protocol 2: Synthesis of this compound from Aniline and Ammonium Thiocyanate

This widely used method offers a more direct route from readily available starting materials.

Materials:

  • Aniline

  • Ammonium Thiocyanate (NH₄SCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ethanol

Procedure:

  • Dissolve equimolar quantities of aniline and ammonium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for another 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize the product from ethanol to yield pure this compound.

Visualizing the Synthesis and Mechanism of Action

To better understand the processes involved in the creation and biological function of this compound derivatives, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway modulated by a prominent drug from this class, Riluzole.

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Product Aniline Aniline Arylthiourea Arylthiourea Intermediate Aniline->Arylthiourea Reaction in Acetic Acid Thiocyanate Ammonium/Potassium Thiocyanate Thiocyanate->Arylthiourea Cyclization Oxidative Cyclization (e.g., with Bromine) Arylthiourea->Cyclization Product This compound Cyclization->Product

A generalized workflow for the synthesis of this compound.

Riluzole, a this compound derivative, is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action involves the modulation of glutamatergic neurotransmission.

G Mechanism of Action of Riluzole cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole VGSC Voltage-Gated Sodium Channels (VGSCs) Riluzole->VGSC Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits (Non-competitive) Glutamate_Release Glutamate Release VGSC->Glutamate_Release Activates Glutamate Glutamate Glutamate_Release->Glutamate Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Contributes to

Signaling pathway of Riluzole in modulating glutamatergic neurotransmission.

Conclusion

From its serendipitous discovery in the early 20th century to its current status as a privileged scaffold in drug discovery, this compound has demonstrated remarkable and enduring value. Its rich history is a testament to the foundational principles of organic synthesis, while its continued exploration in modern medicinal chemistry highlights its potential to address a wide range of therapeutic challenges. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

Theoretical Studies on the Molecular Structure of 2-Aminobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Aminobenzothiazole (2-ABT) is a heterocyclic compound of significant interest in medicinal chemistry, serving as a privileged scaffold in the design of numerous therapeutic agents. A thorough understanding of its molecular structure, stability, and electronic properties is paramount for rational drug design and the prediction of its chemical behavior. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these characteristics at an atomic level. This technical guide provides an in-depth overview of the theoretical studies on the this compound molecular structure, summarizing key quantitative data on its geometry, vibrational frequencies, and electronic properties. It details the computational methodologies employed and utilizes visualizations to illustrate fundamental concepts and workflows relevant to researchers, scientists, and drug development professionals.

Computational Methodologies

Theoretical investigations into the molecular structure of this compound predominantly utilize quantum chemical calculations to model its properties. The most common approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

Experimental Protocols:

  • Density Functional Theory (DFT): This is the foundational method for geometry optimization, frequency analysis, and electronic property calculation. A popular functional used in these studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. Other functionals like BLYP, B3PW91, and mPW1PW91 have also been implemented.

  • Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. The Pople-style basis set 6-311G(d,p) is frequently used for providing a flexible description of the electron distribution. For specific applications or to balance accuracy with computational resources, other sets like 6-31G** are also employed.

  • Software: These calculations are typically performed using standard quantum chemistry software packages such as Gaussian, Spartan, or ORCA.

  • Solvation Models: To simulate the behavior of 2-ABT in solution, a Polarizable Continuum Model (PCM) can be applied during the calculations to account for the solvent effects.

  • Validation: The theoretical results are often validated by comparing them with experimental data obtained from X-ray crystallography for molecular geometry and Fourier-transform infrared (FT-IR) spectroscopy for vibrational frequencies.

G cluster_input Initial Setup cluster_calc Computational Steps cluster_output Analysis & Results start Input Structure (this compound) method Select Method (e.g., DFT/B3LYP/6-311G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc struct_params Structural Parameters (Bond Lengths, Angles) freq_calc->struct_params vib_spec Vibrational Spectra (IR/Raman Frequencies) freq_calc->vib_spec elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop Tautomerism Amino Amino Form Imino Imino Form Amino->Imino Tautomeric Equilibrium Intermediate Protonated Intermediate (2-aminobenzothiazolinium cation) Amino->Intermediate +H⁺ (Protonation) Imino->Intermediate +H⁺ (Protonation) Intermediate->Amino -H⁺ (Deprotonation) Intermediate->Imino -H⁺ (Deprotonation) FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->p1 p1->p2 ΔE = E_LUMO - E_HOMO (Energy Gap) p2->LUMO Electronic Excitation

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases derived from 2-aminobenzothiazole are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide array of pharmacological activities. These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The structural versatility of the this compound nucleus allows for the synthesis of a diverse library of Schiff bases by condensing it with various aldehydes and ketones. This document provides detailed protocols for the synthesis of this compound Schiff bases, methods for their characterization, and a summary of their reported biological activities.

General Synthesis Workflow

The synthesis of this compound Schiff bases is typically a straightforward condensation reaction between a this compound derivative and a carbonyl compound (aldehyde or ketone). The general reaction scheme is depicted below.

SynthesisWorkflow cluster_process Reaction cluster_product Product cluster_purification Purification & Characterization Reactant1 This compound Derivative Process Condensation Reactant1->Process Reactant2 Aldehyde / Ketone Reactant2->Process Product This compound Schiff Base Process->Product Formation of Azomethine group (-C=N-) Solvent Solvent (e.g., Ethanol, Methanol) Catalyst Catalyst (e.g., Acetic Acid, NaOH) Heat Heating / Reflux Purification Recrystallization / Chromatography Product->Purification Characterization FTIR, NMR, Mass Spec Purification->Characterization

Application Notes and Protocols: Preparation of 2-Aminobenzothiazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis, characterization, and biological evaluation of metal complexes derived from 2-aminobenzothiazole. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3][4]

The coordination of this compound and its derivatives with transition metals often enhances their biological efficacy.[5][6] This protocol focuses on the preparation of Schiff base ligands of this compound and their subsequent complexation with various metal ions.

General Synthesis Strategy

The preparation of this compound metal complexes typically involves a two-step process. First, a Schiff base ligand is synthesized through the condensation reaction of this compound with a suitable aldehyde or ketone.[1][5][6][7] Subsequently, the Schiff base ligand is reacted with a metal salt to form the desired metal complex.[3][6]

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization 2_aminobenzothiazole This compound Condensation Condensation Reaction 2_aminobenzothiazole->Condensation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base Complexation_Reaction Complexation Schiff_Base->Complexation_Reaction Reacts with Metal_Salt Metal Salt (e.g., CuCl2, NiCl2) Metal_Salt->Complexation_Reaction Metal_Complex This compound Metal Complex Complexation_Reaction->Metal_Complex Characterization_Techniques Spectroscopic & Analytical Techniques (FTIR, NMR, UV-Vis, Elemental Analysis) Metal_Complex->Characterization_Techniques Characterized by Characterization_Flow Start Synthesized Compound (Ligand or Complex) Elemental_Analysis Elemental Analysis (C, H, N, S) Start->Elemental_Analysis FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR UV_Vis UV-Vis Spectroscopy Start->UV_Vis Mass_Spec Mass Spectrometry Start->Mass_Spec Magnetic_Susceptibility Magnetic Susceptibility Start->Magnetic_Susceptibility Molar_Conductance Molar Conductance Start->Molar_Conductance Structural_Confirmation Structural Elucidation & Purity Assessment Elemental_Analysis->Structural_Confirmation FTIR->Structural_Confirmation NMR->Structural_Confirmation UV_Vis->Structural_Confirmation Mass_Spec->Structural_Confirmation Magnetic_Susceptibility->Structural_Confirmation Molar_Conductance->Structural_Confirmation

References

Application Notes and Protocols for 2-Aminobenzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminobenzothiazole and its derivatives as versatile fluorescent probes for the detection of a wide range of analytes. Detailed protocols for the synthesis of these probes and their application in cellular imaging are also presented.

Introduction

This compound is a heterocyclic compound that forms the core structure for a diverse class of fluorescent probes. Derivatives of this compound have garnered significant attention in chemical biology and drug development due to their favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to their local environment.[1][2] These characteristics make them excellent candidates for the development of "turn-on," "turn-off," or ratiometric fluorescent sensors for various analytes, including metal ions, pH, and reactive oxygen species.[3][4] The sensing mechanisms often involve photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[4][5]

Applications

Derivatives of this compound have been successfully employed as fluorescent probes for the detection and imaging of a variety of analytes critical in biological and environmental systems.

Metal Ion Detection

The nitrogen and sulfur atoms within the this compound scaffold provide excellent coordination sites for metal ions.[1] This has led to the development of selective probes for various metal ions.

Table 1: Performance of this compound-Based Probes for Metal Ion Detection

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Solvent SystemFluorescence ResponseReference
Biphenyl-benzothiazole derivativeZn²⁺0.25 ppmDMSO/CHCl₃ (50:50, v/v)Ratiometric and Turn-on[3]
Biphenyl-benzothiazole derivativeCu²⁺0.34 ppmDMSO/CHCl₃ (50:50, v/v)Turn-off[3]
Biphenyl-benzothiazole derivativeNi²⁺0.30 ppmDMSO/CHCl₃ (50:50, v/v)Turn-off[3]
Benzothiazole-linked imidazole (B134444) (BIPP)Zn²⁺2.36 x 10⁻⁸ MNot SpecifiedTurn-on[6]
pH Sensing

The amino group and the nitrogen atom in the thiazole (B1198619) ring of this compound derivatives can undergo protonation or deprotonation in response to changes in pH. This alters the electronic properties of the fluorophore, leading to a change in its fluorescence output.[5]

Table 2: Performance of this compound-Based Probes for pH Sensing

Probe Name/DerivativepH RangepKaSolvent SystemFluorescence ResponseReference
(E)-2-(2-(3,4,5-Trimethoxybenzylidene)hydrazinyl) benzothiazole (B30560)2.60 - 3.532.78DMSO/water (1/4, v/v)Quantitative detection of strong acid[7]
(E)-2-(2-(3,4,5-Trimethoxybenzylidene)hydrazinyl) benzothiazole9.98 - 10.959.32DMSO/water (1/4, v/v)Linear relationship for alkaline pH[7]
Benzothiazole derivative3.44 - 6.464.23Not SpecifiedLinear response in acidic range[8]
Bis[2-(2'-hydroxyphenyl)benzazole] derivativesAlkaline9.7 - 10.8Not SpecifiedTurn-on[9]
HBT-pH 1 (benzothiazole-spiropyran)2.02 - 12.006.57Not SpecifiedOFF-ON response[1]
HBT-pH 2 (benzothiazole-spiropyran)Acidic4.90Not SpecifiedRatiometric[1]
HBT-pH 3 (benzothiazole-spiropyran)Acidic3.95Not SpecifiedRatiometric[1]
Detection of Other Analytes

The versatile this compound scaffold has been functionalized to create probes for a variety of other biologically and environmentally relevant molecules.

Table 3: Performance of this compound-Based Probes for Various Analytes

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Stokes ShiftFluorescence ResponseReference
BS1Peroxynitrite (ONOO⁻)12.8 nMNot SpecifiedTurn-on (850-fold enhancement)[10]
BS2Peroxynitrite (ONOO⁻)25.2 nMNot SpecifiedTurn-on (695-fold enhancement)[10]
BT-ACCysteine (Cys)32.6 nM135 nmTurn-on (4725-fold enhancement)[11]
BT-BOHydrogen Peroxide (H₂O₂)Not SpecifiedNot SpecifiedTurn-on[12]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of this compound derivatives through the condensation of a substituted aniline (B41778) with a thiocyanate (B1210189) source, or by reacting 2-aminothiophenol (B119425) with an appropriate aldehyde or acyl chloride.[13][14]

G General Synthesis of this compound Probes cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Reaction_Mixture Mix in Ethanol (B145695) with Formic Acid (catalyst) 2-Aminothiophenol->Reaction_Mixture Substituted_Salicylaldehyde Substituted Salicylaldehyde (B1680747) Substituted_Salicylaldehyde->Reaction_Mixture Reflux Reflux at ~90°C (2-4 hours) Reaction_Mixture->Reflux Heat Solvent_Removal Remove Solvent (Reduced Pressure) Reflux->Solvent_Removal Cool Purification Column Chromatography (Silica Gel) Solvent_Removal->Purification Final_Product This compound Fluorescent Probe Purification->Final_Product

Caption: General workflow for the synthesis of this compound fluorescent probes.

Materials:

  • 2-Aminothiophenol

  • Substituted Salicylaldehyde (or other appropriate aldehyde/acyl chloride)

  • Anhydrous Ethanol

  • Formic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in anhydrous ethanol (10 mL).[13]

  • Add a catalytic amount of formic acid (e.g., 2 drops) to the reaction mixture.[13]

  • Heat the mixture to reflux (approximately 90°C) with continuous stirring.[13]

  • Monitor the progress of the reaction using TLC. The reaction is typically complete within 2-4 hours.[13]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[13]

  • Remove the solvent under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound derivative.[13]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[15]

Protocol 2: Live Cell Imaging with this compound-Based Probes

This protocol provides a general procedure for staining and imaging live cells with this compound-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.

G Live Cell Imaging Workflow Cell_Culture Culture cells on coverslips or in imaging dishes Probe_Preparation Prepare working solution of the probe in cell culture medium Cell_Culture->Probe_Preparation Staining Incubate cells with probe solution (15-30 min at 37°C) Probe_Preparation->Staining Washing Wash cells 2-3 times with PBS to remove excess probe Staining->Washing Imaging Image cells using a fluorescence microscope with appropriate filters Washing->Imaging Data_Analysis Analyze fluorescence intensity and localization Imaging->Data_Analysis

Caption: General workflow for live-cell imaging using this compound probes.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging substrate (e.g., glass-bottom dish or coverslip) and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[5]

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove any unbound probe.[5]

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Acquire images using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.[13]

  • Data Analysis: Analyze the captured images to determine the fluorescence intensity and subcellular localization of the probe.

Signaling Pathways and Sensing Mechanisms

The fluorescence response of this compound probes is governed by various photophysical mechanisms upon interaction with the target analyte.

G Sensing Mechanisms of this compound Probes cluster_probe Probe cluster_analyte Analyte cluster_response Fluorescence Response Probe_Ground Probe (Ground State) Probe_Excited Probe (Excited State) Probe_Ground->Probe_Excited Excitation Probe_Excited->Probe_Ground Fluorescence (Weak/Quenched) Analyte Analyte Fluorescence_On Fluorescence ON (Turn-on) Fluorescence_Off Fluorescence OFF (Turn-off) Ratiometric_Shift Ratiometric Shift Probe_GroundAnalyte Probe_GroundAnalyte Complex_Ground Probe-Analyte Complex (Ground State) Probe_GroundAnalyte->Complex_Ground Binding Complex_Excited Probe-Analyte Complex (Excited State) Complex_Ground->Complex_Excited Excitation Complex_Excited->Fluorescence_On Complex_Excited->Fluorescence_Off Complex_Excited->Ratiometric_Shift

References

Application Notes and Protocols for Anticancer Screening of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, most notably its anticancer properties.[1] Its derivatives have been the subject of extensive research, leading to the discovery of potent agents that target various hallmarks of cancer. The versatility of the this compound core allows for diverse structural modifications, enabling interaction with a range of molecular targets crucial to cancer progression, such as protein kinases.[2] This document provides detailed application notes and protocols for the synthesis and anticancer screening of this compound derivatives, intended to guide researchers in the development of novel cancer therapeutics.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines and their targeted kinases. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the cancer cell growth or kinase activity.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
13 HCT1166.43 ± 0.72
A5499.62 ± 1.14
A3758.07 ± 1.36
20 HepG29.99
HCT-1167.44
MCF-78.27
21 HepG212.14
HCT-11610.34
MCF-711.25
25 MKN-450.06 ± 0.01
H4600.01 ± 0.003
HT-290.18 ± 0.02
54 MCF-7Potent Inhibition
OMS5 A54922.13 - 61.03[3][4]
MCF-722.13 - 61.03[3][4]
OMS14 A54922.13 - 61.03[3][4]
MCF-722.13 - 61.03[3][4]
IVe EAC10 - 24[5]
MCF-715 - 30[5]
HeLa33 - 48[5]
IVf EAC10 - 24[5]
MCF-715 - 30[5]
HeLa33 - 48[5]
IVh EAC10 - 24[5]
Vg EAC10 - 24[5]
4a HCT-1165.61[6]
HEPG-27.92[6]
MCF-73.84[6]
4e MCF-76.11[6]
8a MCF-710.86[6]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
12 EGFR-
13 EGFR2800
19 VEGFR-2500
20 VEGFR-2150
21 VEGFR-2190
23 VEGFR-297
54 PI3Kα1.03
OMS1 PI3Kγ47% inhibition at 100 µM[3][4]
OMS2 PI3Kγ48% inhibition at 100 µM[3][4]
OMS14 PIK3CD/PIK3R165% inhibition[3][4]
4a VEGFR-291[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common method for the synthesis of the this compound core structure via electrophilic cyclization of a substituted aniline (B41778).

Materials:

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to below 10°C in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified this compound derivative.[3]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • 96-well plates

  • Complete growth medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO treated).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][7]

Visualizations: Signaling Pathways and Experimental Workflows

anticancer_screening_workflow cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening cluster_characterization Hit Characterization start This compound Scaffold derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library in_vitro In Vitro Assays (e.g., MTT Assay) library->in_vitro Primary Screening hit_id Hit Identification in_vitro->hit_id moa Mechanism of Action (e.g., Kinase Inhibition) hit_id->moa lead_opt Lead Optimization sar Structure-Activity Relationship (SAR) moa->sar sar->lead_opt

Caption: Workflow for anticancer drug screening of this compound derivatives.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK

Caption: General signaling pathways targeted by this compound derivatives.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compound Add compound dilutions to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of test compound compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate for 4 hours add_mtt->formazan_incubation dissolve Dissolve formazan crystals with DMSO formazan_incubation->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-aminobenzothiazole, a key heterocyclic compound with significant interest in medicinal chemistry due to its wide range of biological activities. The accurate quantification of this compound is crucial for purity assessment, pharmacokinetic studies, and quality control in drug development.

Introduction

This compound and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting anticancer, antimicrobial, and antifungal properties.[1] The ability to precisely measure the concentration of this compound in various matrices, from pharmaceutical formulations to biological and environmental samples, is therefore of paramount importance. This guide outlines several robust analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters for the different analytical techniques used for this compound quantification.

ParameterHPLC-UVLC-MS/MS & SPE-LC-HRMSUV-Vis SpectrophotometryGC-MS
Linearity Range Typically in the µg/mL to mg/mL range.[2]0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative)[3]Dependent on the molar absorptivity, generally in the µg/mL range.[1]Typically in the ng/mL to µg/mL range.
Limit of Detection (LOD) Typically in the µg/mL range.0.07 ng/mL (in human urine); 0.1 µg/L (instrumental)[3]Generally in the µg/mL range.Expected to be in the low ng/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.0.5 µg/L (instrumental)[3]Generally in the µg/mL range.Expected to be in the ng/mL range.
Accuracy (% Recovery) 80-110% is generally acceptable.Apparent recoveries of 22-69% in complex matrices like fish and dust have been reported.[4]95-105% is typically expected in simple matrices.80-120% is a common target.
Precision (%RSD) < 2% for instrumental precision, < 15% for inter-day precision is often targeted.Intra-day precision < 9%; Inter-day precision < 13% has been reported.[5]< 5% is generally achievable.< 15% is a common requirement.
Specificity/Selectivity Moderate; depends on chromatographic resolution.High; based on mass-to-charge ratio.[3]Low; susceptible to interference from other absorbing compounds.High; based on mass spectral fragmentation patterns.[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the quantification of this compound and the logical relationship between the different analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Collection extraction Extraction/Cleanup (e.g., SPE, QuEChERS) sample->extraction derivatization Derivatization (Optional for GC-MS) extraction->derivatization hplc HPLC-UV derivatization->hplc Direct Injection lcms LC-MS/MS derivatization->lcms Direct Injection uvvis UV-Vis derivatization->uvvis Dilution gcms GC-MS derivatization->gcms Injection calibration Calibration Curve Generation hplc->calibration lcms->calibration uvvis->calibration gcms->calibration quantification Concentration Determination calibration->quantification validation Method Validation quantification->validation

General experimental workflow for this compound quantification.

logical_relationships cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Quantification_Methods Analytical Methods for This compound Quantification HPLC HPLC-UV Quantification_Methods->HPLC LC_MS LC-MS/MS Quantification_Methods->LC_MS GC_MS GC-MS Quantification_Methods->GC_MS UV_Vis UV-Vis Spectrophotometry (Simpler, less specific) Quantification_Methods->UV_Vis HPLC->LC_MS Increased Sensitivity & Selectivity HPLC->GC_MS Alternative for Volatile Analytes

Logical relationships between analytical methods.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine purity assessment and quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 261-262 nm or 272 nm).[1][2]

    • Elution: Isocratic or gradient elution can be used. For isocratic elution, a starting composition of 55% Mobile Phase A and 45% Mobile Phase B can be tested and optimized.[7]

  • Analysis and Data Processing:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solutions and determine the concentration of this compound by interpolation from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological and environmental matrices at trace levels.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Data acquisition and processing software

  • UPLC/HPLC column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Degas the mobile phases.

  • Standard and Sample Preparation:

    • Prepare standard solutions as described for the HPLC-UV method, using LC-MS grade solvents.

    • Sample preparation is critical and often involves techniques like:

      • Solid-Phase Extraction (SPE): For water samples, a mixed-mode cation exchange sorbent can be used for selective extraction.[5]

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For solid samples like fish tissue, followed by an SPE cleanup.[3]

      • Protein Precipitation: For plasma samples.[3]

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a gradient elution to separate this compound from matrix components.

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor ion for this compound is [M+H]⁺ at m/z 151. Suitable product ions need to be determined by infusion experiments.[3]

  • Analysis and Data Processing:

    • Generate a calibration curve using the prepared standards.

    • Quantify this compound in the samples based on the peak area ratios of the analyte to an internal standard (if used).

Method 3: UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of this compound in pure solutions or simple formulations with no interfering substances.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm). The λmax in ethanol is around 261-262 nm.[1]

    • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Data Processing:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the sample by using the calibration curve and the measured absorbance.

Method 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. While more commonly used for the characterization of this compound derivatives, it can be adapted for the quantification of the parent compound, potentially after derivatization to improve volatility and chromatographic performance.[6][8]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

Reagents:

  • Suitable organic solvent (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (e.g., silylating agent, if necessary)

  • This compound reference standard

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the sample and standards in a volatile organic solvent.

    • If derivatization is required, react the sample and standards with the derivatizing agent according to an established protocol.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, with the temperature optimized (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation (e.g., start at 100 °C, ramp to 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) source. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Analysis and Data Processing:

    • Generate a calibration curve based on the peak areas of a characteristic ion of this compound (or its derivative).

    • Quantify the analyte in the samples using the calibration curve.

References

Application Notes and Protocols: The Role of 2-Aminobenzothiazole in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-aminobenzothiazole as a foundational scaffold in the construction of a diverse array of heterocyclic compounds. The unique reactivity of its amino group and the endocyclic nitrogen atom makes it a versatile building block in medicinal chemistry and materials science.[1][2][3] This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these methodologies in a research setting.

Application Note 1: Multicomponent Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular architectures in a single step.[4] this compound is an excellent substrate for MCRs, enabling the rapid construction of fused heterocyclic systems.[4][5] One prominent example is the synthesis of pyrimido[2,1-b]benzothiazole derivatives, which are of significant interest due to their potential pharmacological activities.

A catalyst-free and solvent-free three-component reaction provides a green chemistry approach to the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives.[6] This method involves the one-pot reaction of this compound, various aldehydes, and active methylene (B1212753) compounds.[6]

Logical Workflow for the One-Pot Synthesis of 4H-Pyrimido[2,1-b]benzothiazoles

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_process Product Processing A This compound D Knoevenagel Condensation A->D B Aldehyde B->D C Active Methylene Compound E Michael Addition C->E D->E Intermediate F Intramolecular Cyclization E->F G Product Isolation F->G H Purification G->H I Final Product H->I

Caption: Workflow for the one-pot synthesis of 4H-pyrimido[2,1-b]benzothiazoles.

Experimental Protocol: Catalyst-Free Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives[6]
  • In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and an active methylene compound (e.g., ethyl acetoacetate, 1 mmol).

  • Heat the reaction mixture at 80°C with continuous stirring for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with diethyl ether and water to remove any unreacted starting materials.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure 4H-pyrimido[2,1-b]benzothiazole derivative.

Quantitative Data for Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives
EntryAldehydeActive Methylene CompoundTime (min)Yield (%)
14-ChlorobenzaldehydeEthyl acetoacetate3095
24-MethylbenzaldehydeEthyl acetoacetate4092
34-MethoxybenzaldehydeEthyl acetoacetate4590
44-NitrobenzaldehydeEthyl acetoacetate2598
5BenzaldehydeMalononitrile3594
64-ChlorobenzaldehydeMalononitrile3096

Application Note 2: Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

Imidazo[2,1-b]benzothiazole derivatives are another class of fused heterocycles with potential biological activities, including kinase inhibition and antiviral properties.[1] A versatile synthetic route to these compounds involves a three-component reaction between this compound, an aldehyde, and an isocyanide, often facilitated by a catalyst.

Signaling Pathway for the Synthesis of 3-Amino-2-substituted-imidazo[2,1-b]benzothiazoles

G A This compound E Iminium Intermediate A->E B Aldehyde B->E C Isocyanide F Nitrile Ylide Intermediate C->F D Catalyst (e.g., P2O5/SiO2) D->E G [3+2] Cycloaddition E->G F->G H Proton Transfer G->H I 3-Amino-2-substituted- imidazo[2,1-b]benzothiazole H->I

Caption: Proposed mechanism for the synthesis of imidazo[2,1-b]benzothiazoles.

Experimental Protocol: Synthesis of 3-Amino-2-(indol-3-yl)imidazo[2,1-b][6][7]benzothiazoles[5]
  • To a mixture of this compound (1 mmol) and indole-3-carbaldehyde (1 mmol) in a suitable solvent, add the aryl isocyanide (1.2 mmol).

  • Add the P₂O₅/SiO₂ catalyst to the reaction mixture.

  • Reflux the mixture for the appropriate time, monitoring the reaction by TLC.

  • After completion, filter the catalyst and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data for Synthesis of Imidazo[2,1-b]benzothiazole Derivatives
EntryThis compound DerivativeAryl IsocyanideYield (%)
1This compoundCyclohexyl isocyanide85
26-Methyl-2-aminobenzothiazoleCyclohexyl isocyanide88
36-Chloro-2-aminobenzothiazoleCyclohexyl isocyanide82
4This compoundtert-Butyl isocyanide80
56-Methyl-2-aminobenzothiazoletert-Butyl isocyanide83

Application Note 3: Solid-Phase Synthesis of 2-Aminobenzothiazoles

Solid-phase synthesis offers a powerful tool for the rapid generation of compound libraries for drug discovery.[7] A traceless solid-supported protocol has been developed for the synthesis of 2-aminobenzothiazoles, allowing for further elaboration of the scaffold prior to cleavage from the resin.[7]

Experimental Workflow for Solid-Phase Synthesis of 2-Aminobenzothiazoles

G A Carboxy-polystyrene Resin B Resin-bound Acyl-isothiocyanate A->B C Aniline Addition B->C D N-acyl, N'-phenyl-thiourea on Resin C->D E Cyclization D->E F This compound on Resin E->F G Further Elaboration (Optional) F->G H Hydrazine-mediated Cleavage F->H G->H I Purified This compound Derivative H->I

References

Experimental Protocols for the Acylation of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed experimental protocols for the N-acylation of 2-aminobenzothiazole, a critical reaction in the synthesis of various biologically active compounds. The protocols outlined below cover several common and effective methods, including reactions with acyl chlorides, acid anhydrides, and carboxylic acids, as well as a microwave-assisted approach. These procedures are designed for researchers in medicinal chemistry, organic synthesis, and drug development.

The N-acylated derivatives of this compound are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. Efficient and reliable synthetic protocols are crucial for the exploration of new chemical entities based on this privileged structure. This document presents a comparative summary of various acylation methods and provides step-by-step procedures for their implementation in a laboratory setting.

Data Presentation: Comparison of Acylation Protocols

The following table summarizes the reaction conditions and outcomes for different methods of acylating this compound, allowing for an at-a-glance comparison to aid in methods selection.

MethodAcylating AgentSolvent / Base or CatalystTemperatureTimeYieldReference
1. Acyl Chloride Method Chloroacetyl ChlorideBenzene (B151609) / Triethylamine (B128534)Ice-cold to Reflux10 hours75%[1]
2. Acetic Acid Method Glacial Acetic AcidAcetic Acid (Solvent)Reflux (~118 °C)8-10 hours88%[2]
3. Anhydride (B1165640) Method Succinic AnhydrideGlacial Acetic AcidReflux5 hours (est.)N/A[3][4]
4. Microwave-Assisted Method Aromatic Aldehydes & 1,3-DiketonesSc(OTf)₃ (Catalyst)Microwave (MW)5-15 minGood[5][6]

Experimental Protocols

Protocol 1: Acylation using Chloroacetyl Chloride

This protocol describes the acylation of this compound using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[1]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Dry Benzene

  • Ethanol (B145695) (for recrystallization)

  • Standard glassware for organic synthesis

  • Ice bath

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, prepare a stirred solution of this compound (0.05 mol) and triethylamine (0.05 mol) in dry benzene (50 mL).

  • Cool the flask in an ice bath.

  • Add chloroacetyl chloride (0.05 mol) dropwise to the cooled, stirred solution.

  • After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.

  • Filter off the precipitated triethylamine hydrochloride.

  • Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.

  • Concentrate the solution under reduced pressure.

  • The separated solid product can be purified by column chromatography using chloroform (B151607) as the eluent.

  • Further purify the product by recrystallization from ethanol to yield (1'-chloroacetyl)-2-aminobenzothiazole.[1]

Protocol 2: N-Acetylation using Acetic Acid

This method provides a cost-effective and convenient alternative to using moisture-sensitive acetylating agents like acetyl chloride or acetic anhydride.[2]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Triethyl orthoformate

  • Sodium azide (B81097)

  • Water

  • Ethyl acetate (B1210297) and Hexane (for chromatography)

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol) to glacial acetic acid (1 mL) under a nitrogen atmosphere.[2]

  • Heat the mixture to reflux (approximately 118 °C) for 8-10 hours.[2][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • To the resulting residue, add water (3 mL) to precipitate the solid product.

  • Collect the solid by filtration.

  • Purify the crude product by flash column chromatography using a hexane:ethyl acetate gradient to obtain pure N-(benzo[d]thiazol-2-yl)acetamide.[2]

Protocol 3: Acylation using Succinic Anhydride

This protocol is suitable for introducing a carboxylic acid moiety onto the this compound scaffold using a cyclic anhydride.[3][4]

Materials:

  • This compound

  • Succinic anhydride or Phthalic anhydride

  • Glacial Acetic Acid

  • Standard reflux apparatus

  • Crushed ice

Procedure:

  • Dissolve this compound (0.016 mol) in glacial acetic acid (30 mL) in a round-bottom flask.[3]

  • Add the anhydride (e.g., succinic anhydride) to the solution.

  • Reflux the reaction mixture for approximately 5 hours.[3]

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture onto crushed ice to precipitate the product.

  • Filter the precipitated solid, wash it with cold water, and dry.

  • The crude product can be recrystallized from aqueous ethanol.[3]

Diagrams

G cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification cluster_end Final Product A This compound + Solvent B Add Acylating Agent + Base/Catalyst A->B Stir C Reaction under Heat (Conventional or Microwave) B->C Heat D Work-up (Quenching, Precipitation) C->D Cool E Isolation (Filtration) D->E F Purification (Recrystallization or Chromatography) E->F G N-Acylated This compound F->G

Caption: General experimental workflow for the acylation of this compound.

References

Application Notes: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzothiazole is a pivotal heterocyclic amine used extensively as a precursor in the synthesis of a variety of dyes, particularly heterocyclic azo and disperse dyes.[1][2] Its rigid structure and the reactivity of its primary amino group make it an excellent diazo component. Diazotization of this compound, followed by coupling with various electron-rich aromatic compounds (coupling components), yields dyes with high tinctorial strength, good color fastness, and bright shades ranging from yellow to violet and blue.[3][4] These dyes find significant application in the textile industry for dyeing hydrophobic fibers such as polyester.[3][5][6] This document provides detailed protocols and data for the synthesis and characterization of azo dyes derived from this compound.

General Synthesis Workflow

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization and azo coupling. The general workflow is outlined below.

G General Workflow for this compound Azo Dye Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation & Purification A This compound B Dissolve in Acid (e.g., H₂SO₄, HCl, Acetic Acid) A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D E Stir for 2-3 hours at 0-5 °C D->E F Formation of Benzothiazole (B30560) Diazonium Salt E->F I Add Diazonium Salt solution slowly with stirring F->I Use immediately G Coupling Component (e.g., N,N-disubstituted aniline (B41778), phenol) H Dissolve in appropriate solvent and cool to 0-5 °C G->H J Maintain pH and Temperature K Azo Dye Precipitation L Filter the Precipitate K->L M Wash with Cold Water L->M N Recrystallize from suitable solvent (e.g., Ethanol) M->N O Dry the Final Product N->O

Caption: Workflow for synthesizing azo dyes from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye from this compound and m-Toluidine (B57737)

This protocol details the synthesis of a representative azo dye via the diazotization of this compound and subsequent coupling with m-toluidine.[7]

Materials:

Procedure:

Part A: Diazotization of this compound

  • Carefully dissolve this compound (e.g., 0.01 mol) in concentrated H₂SO₄ in a beaker, with cooling.

  • Prepare a nitrosylsulfuric acid solution by adding sodium nitrite (0.01 mol) portion-wise to a separate beaker containing concentrated H₂SO₄, keeping the temperature below 10°C.

  • Cool the this compound solution to 0-5°C in an ice bath.

  • Slowly add the prepared nitrosylsulfuric acid to the this compound solution.

  • Stir the reaction mixture for 2 hours, maintaining the temperature between 0°C and 5°C to ensure the complete formation of the diazonium salt.[7][8]

Part B: Azo Coupling

  • In a separate beaker, prepare a solution of the coupling component by dissolving m-toluidine (0.01 mol) in dilute H₂SO₄ (e.g., 30%).[7]

  • Cool this solution to 0-5°C in an ice bath.

  • Add the diazonium salt solution prepared in Part A drop-wise to the cooled coupling component solution with vigorous stirring.[7]

  • Continue stirring the mixture for 3-4 hours, maintaining the temperature below 5°C.

  • Adjust the pH of the reaction mixture to between 7.0 and 7.5 by adding a sodium acetate solution. This will induce the precipitation of the crude dye.[7]

Part C: Isolation and Purification

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any unreacted salts and acids.

  • Purify the crude dye by recrystallization from an acetone-ethanol mixture.

  • Dry the purified crystals in a vacuum oven at 60°C.

Characterization: The structure and purity of the synthesized dye can be confirmed using various spectroscopic techniques such as FT-IR, ¹H-NMR, UV-Vis spectroscopy, and Mass Spectrometry.[1][7][9]

Synthesis Reaction Scheme

The chemical transformation involved in the synthesis of azo dyes from this compound is depicted below.

reaction_scheme General Reaction Scheme for Azo Dye Synthesis cluster_reactants Reactants cluster_product Product ABT This compound Diazonium Benzothiazole Diazonium Ion ABT->Diazonium 1. NaNO₂, H⁺ 2. 0-5 °C CC Coupling Component (Ar-H) AzoDye Azo Dye CC->AzoDye Diazonium->AzoDye Coupling 0-5 °C

Caption: Reaction scheme showing diazotization and coupling steps.

Data Presentation: Properties of this compound Based Dyes

Several monoazo dyes have been synthesized by coupling diazotized this compound with various aniline and phenol (B47542) derivatives.[7] The resulting dyes exhibit a range of colors and absorption maxima, which are dependent on the electronic nature of the substituent on the coupling component.

Dye ReferenceCoupling ComponentMolecular Formulaλmax (nm)Observed ColorYield (%)M.P. (°C)
Dye (i)m-ToluidineC₁₄H₁₂N₄S528.84Brown66195-198
Dye (ii)o-ToluidineC₁₄H₁₂N₄S520.12Reddish Brown70201-204
Dye (iii)p-ToluidineC₁₄H₁₂N₄S524.34Brown68210-213
Dye (iv)ResorcinolC₁₃H₉N₃O₂S430.24Yellow85234-237
Dye (v)p-CresolC₁₄H₁₁N₃OS420.54Yellow80218-221
Dye (vi)PhenolC₁₃H₉N₃OS410.65Yellow78225-228

Table adapted from data reported in the Research Journal of Chemical Sciences, Vol. 3(10), 81-87, October (2013).[7]

Applications

Dyes derived from this compound are primarily used as disperse dyes for coloring synthetic fibers, especially polyester.[3][5] Their molecular structure provides good sublimation fastness and affinity for hydrophobic fibers. They are also used in the preparation of cationic dyes and as components in photographic chemicals.[10] The versatility of the this compound scaffold allows for the synthesis of a wide spectrum of colors with desirable properties, making it a valuable intermediate in the dye manufacturing industry.[2][10]

References

Application Notes and Protocols: 2-Aminobenzothiazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole (abt) is a versatile heterocyclic ligand that has garnered significant attention in the field of coordination chemistry. Its structure, featuring endocyclic nitrogen and sulfur atoms in the thiazole (B1198619) ring and an exocyclic amino group, provides multiple potential coordination sites.[1] This allows for the formation of a wide array of stable coordination complexes with various transition metals. The resulting metal complexes often exhibit interesting structural diversity and significant biological and catalytic activities, making them promising candidates for applications in drug discovery, materials science, and catalysis.[2][3]

The coordination of this compound to metal centers can be finely tuned by modifying the ligand structure, for instance, through the formation of Schiff bases. These modifications can alter the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the metal complexes.[4][5] This document provides an overview of the applications of this compound-metal complexes, along with detailed protocols for their synthesis and characterization.

Applications in Coordination Chemistry

Complexes of this compound have demonstrated a broad spectrum of applications, primarily driven by their diverse biological activities and catalytic potential.

Biological Applications

This compound and its derivatives are known pharmacophores with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2] The coordination of these ligands to metal ions can enhance their pharmacological profiles.[2]

  • Antimicrobial and Antifungal Activity: Metal complexes of this compound and its Schiff base derivatives have shown significant activity against various bacterial and fungal strains.[1] The increased lipophilicity of the metal complexes is believed to facilitate their penetration through the microbial cell membrane, leading to enhanced biological activity.[2]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of this compound-metal complexes on various cancer cell lines.[2][6][7] The proposed mechanisms of action often involve the inhibition of key enzymes or interference with cellular signaling pathways. For example, certain derivatives have been investigated for their potential to inhibit enzymes like PI3Kγ.[6][7]

  • Antioxidant Activity: Some Schiff base metal complexes derived from this compound have been shown to possess potent antioxidant properties, as evaluated by methods like the DPPH assay.[1]

Catalytic Applications

The coordination of this compound to metal centers can generate catalytically active species for various organic transformations.

  • Click Chemistry: A copper(II) complex incorporating this compound has been successfully employed as a precatalyst for azide-alkyne cycloaddition (CuAAC) reactions in water. This "click" reaction is a powerful tool for the synthesis of 1,4-disubstituted-1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[8]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base Ligand and its Copper(II) Complex.[5]
CompoundMolecular FormulaMolecular Weight ( g/mol )ColorMelting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)µeff (B.M.)
Schiff Base LigandC₁₅H₁₂N₂O₂248Light Yellow88-90--
Copper(II) ComplexC₃₀H₂₂CuN₄O₄629.5Dark Brown179-182Low (non-electrolyte)1.55
Table 2: Selected FT-IR Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes.[10]
Compoundν(C=N) Azomethineν(C=N) Benzothiazole
NB Ligand16061597
Co(II)-NB ComplexShifted to higher frequencyShifted to higher frequency
Ni(II)-NB ComplexShifted to higher frequencyShifted to higher frequency
Cu(II)-NB ComplexShifted to higher frequencyShifted to higher frequency
CB Ligand16021557
Co(II)-CB ComplexShifted to higher frequencyShifted to higher frequency
Ni(II)-CB ComplexShifted to higher frequencyShifted to higher frequency
Cu(II)-CB ComplexShifted to higher frequencyShifted to higher frequency

NB = Schiff base from 2-amino-6-methoxy-benzothiazole and 2-Nitrobenzaldehyde; CB = Schiff base from 2-amino-6-methoxy-benzothiazole and 2-chlorobenzaldehyde. The shift to higher frequency upon complexation indicates coordination through the nitrogen atoms.

Table 3: Anticancer Activity (IC₅₀ in µM) of Selected this compound Derivatives.[7][8]
CompoundLung Cancer (A549)Breast Cancer (MCF-7)
OMS522.1361.03
OMS1424.5635.21

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand Derived from this compound and o-Vanillin[5]

Materials:

  • This compound

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve this compound (1:1 molar ratio with o-vanillin) in ethanol in a round-bottom flask.

  • Add an ethanolic solution of o-vanillin to the flask.

  • Reflux the reaction mixture for a specified period (typically several hours).

  • Monitor the reaction progress (e.g., by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the product with cold ethanol and dry it in a desiccator.

Protocol 2: Synthesis of a Copper(II) Complex with the Schiff Base Ligand[5]

Materials:

  • Schiff base ligand from Protocol 1

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Beakers

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (2 molar equivalents) in ethanol with stirring until complete dissolution, which should result in a dark yellow solution.[5]

  • In a separate beaker, prepare an aqueous solution of CuCl₂·2H₂O (1 molar equivalent).

  • Add the aqueous solution of CuCl₂·2H₂O dropwise to the stirred ligand solution. A color change to greenish-yellow should be observed.[5]

  • Continue stirring the reaction mixture for a set duration at room temperature.

  • The resulting precipitate of the copper(II) complex is collected by filtration.

  • Wash the complex with ethanol and then dry it.

Protocol 3: General Procedure for the Synthesis of 2-Aminobenzothiazoles via Cyclization of Arylthioureas[11]

Materials:

  • 2-Bromo-substituted arylthiourea

  • Suitable solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the 2-bromo-substituted arylthiourea in a suitable solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux.

  • The cyclization reaction proceeds with the elimination of hydrogen bromide.

  • Monitor the reaction until completion.

  • Cool the reaction mixture and isolate the this compound product, often by precipitation and filtration.

  • The product can be further purified by recrystallization.

Visualization of Key Processes

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization A This compound C Schiff Base Ligand A->C Condensation B Aldehyde/Ketone B->C E Metal Complex C->E Coordination D Metal Salt (e.g., CuCl2) D->E F Spectroscopy (FT-IR, UV-Vis, NMR) E->F G X-ray Crystallography E->G H Elemental Analysis E->H

Caption: Workflow for the synthesis and characterization of this compound-based metal complexes.

Catalytic_Cycle A [Cu(II)(abt)2(OAc)2] (Precatalyst) B Cu(I) Species A->B Reduction D Dinuclear Acetylide-Copper Intermediate B->D C Terminal Alkyne C->B F Six-membered Ring Intermediate D->F E Organic Azide E->F G 1,4-Disubstituted-1,2,3-triazole (Product) F->G Protonolysis

Caption: Proposed catalytic cycle for the CuAAC reaction using a this compound copper complex.[8]

This document provides a foundational understanding of the role of this compound in coordination chemistry, highlighting its potential in the development of new therapeutic agents and catalysts. The provided protocols offer a starting point for researchers to explore the synthesis and applications of these fascinating compounds.

References

Application Notes and Protocols: Antimicrobial Activity Testing of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of novel antimicrobial agents. 2-Aminobenzothiazole and its derivatives have been identified as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including significant antimicrobial effects against various pathogenic bacteria and fungi.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of novel this compound derivatives, ensuring reliable and reproducible results for drug discovery and development programs.

The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the scientific community for antimicrobial susceptibility testing.[4][5][6] These protocols detail the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds, which are crucial parameters for assessing their potency and spectrum of activity.

Data Presentation

The quantitative data generated from the antimicrobial activity testing of this compound derivatives should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound IDGram (+) / Gram (-)Bacterial StrainMIC (µg/mL)
Control

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

Compound IDFungal StrainMIC (µg/mL)
Control

Table 3: Minimum Bactericidal Concentration (MBC) of this compound Derivatives

Compound IDBacterial StrainMBC (µg/mL)MBC/MIC RatioInterpretation
Control

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each this compound derivative.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[1]

  • Preparation of Inoculum: From a pure overnight culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]

  • Inoculation: Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (broth only).[1]

  • Controls: Include a growth control (inoculum without any compound) and a solvent control.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][8][10] This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]

Agar (B569324) Well Diffusion Method

This method is a preliminary test to screen for antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Bacterial or fungal strains

  • This compound derivatives

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile swab.[11][12]

  • Creating Wells: Aseptically punch wells of 6 to 8 mm in diameter into the agar plate with a sterile cork borer.[12][13]

  • Adding Test Compounds: Add a specific volume (e.g., 100 µL) of the this compound derivative solution into each well.[13]

  • Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[14][15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[13]

  • Reading Results: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Minimum Bactericidal Concentration (MBC) Test

This test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16][17][18]

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.[19]

  • Spread the aliquot onto a fresh, drug-free agar plate.[19]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][16][18]

  • Interpretation: The ratio of MBC to MIC is calculated. An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4 and bacteriostatic if the MBC/MIC ratio is > 4.[19]

Mandatory Visualization

Antimicrobial_Activity_Testing_Workflow cluster_prep Preparation cluster_screening Screening & Determination cluster_results Results & Analysis Compound This compound Derivatives AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution (MIC) Compound->BrothMicro Microorganism Bacterial/Fungal Strains Microorganism->AgarWell Microorganism->BrothMicro AgarWell->BrothMicro Preliminary Screening MIC_Value Determine MIC BrothMicro->MIC_Value MBC_Test MBC Determination MBC_Value Determine MBC MBC_Test->MBC_Value MIC_Value->MBC_Test Ratio Calculate MBC/MIC Ratio MIC_Value->Ratio MBC_Value->Ratio Interpretation Bactericidal vs. Bacteriostatic Ratio->Interpretation

Caption: Workflow for antimicrobial activity testing of this compound derivatives.

MIC_Determination_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compound start->prep_plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_plate->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate controls Include growth, sterility, and solvent controls inoculate->controls incubate Incubate plates (37°C for 18-24h for bacteria) controls->incubate read_results Observe for visible growth incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Detailed workflow for the Minimum Inhibitory Concentration (MIC) assay.

Lead_Optimization_Logic start Initial this compound Derivative mic_test Determine MIC start->mic_test mbc_test Determine MBC mic_test->mbc_test evaluate Evaluate Activity (MIC/MBC values) mbc_test->evaluate high_activity High Activity (Low MIC/MBC) evaluate->high_activity Potent low_activity Low Activity evaluate->low_activity Not Potent sar Structure-Activity Relationship (SAR) Analysis high_activity->sar lead_candidate Lead Candidate high_activity->lead_candidate low_activity->sar modify Modify Chemical Structure sar->modify modify->start Synthesize New Derivatives

Caption: Logical relationship for lead optimization of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzothiazole and its derivatives, with a primary focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to reduced yields or purification difficulties.

Question 1: My reaction has a very low or no product yield. What are the common causes and solutions?

Low or non-existent yield is a frequent issue stemming from several potential factors related to reagents and reaction conditions.

  • Poor Quality of Starting Materials: 2-Aminothiophenol (B119425) is particularly susceptible to oxidation, which can significantly inhibit the reaction. Aldehydes or other carbonyl-containing starting materials may contain carboxylic acid impurities that interfere with the synthesis.

    • Solution: Use freshly opened or purified 2-aminothiophenol. Ensure all other reactants are pure. To prevent the oxidation of 2-aminothiophenol, it is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for success.

    • Solution: If the yield is low at room temperature, consider gradually increasing the heat. Conversely, if byproduct formation is an issue at higher temperatures, lowering the temperature may be beneficial. It may be necessary to screen different catalysts to find the optimal one for your specific substrates.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration. For some base-catalyzed reactions, extending the time from 12 to 24 hours has been shown to significantly increase yields.

  • Incorrect Stoichiometry: Improper molar ratios of reactants can lead to incomplete conversion.

    • Solution: Double-check all calculations and measurements for the reactants. This is especially important for solid reagents that may be hygroscopic.

Question 2: I'm observing significant byproduct formation. What are the likely side products and how can I minimize them?

Byproduct formation complicates purification and is a primary cause of low isolated yields.

  • Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol can oxidize to form a disulfide dimer, which is a common impurity.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize this side reaction.

  • Symmetrical Urea (B33335)/Thiourea Derivatives: When using certain reagents like phosgene (B1210022) or CDI, or with urea at high temperatures, self-condensation of 2-aminothiophenol can occur.

    • Solution: Ensure a controlled and slow addition of the carbonylating or cyclizing agent to minimize self-condensation.

  • Over-oxidation: In reactions that require an oxidant, it is possible to over-oxidize the desired product.

    • Solution: Carefully control the stoichiometry of the oxidizing agent to prevent unwanted follow-on reactions.

Question 3: I'm experiencing significant product loss during purification. How can I improve my isolated yield?

Low yields after purification are often due to issues with the chosen method, typically recrystallization or chromatography.

  • Sub-optimal Recrystallization Solvent: If the target compound is too soluble in the recrystallization solvent at low temperatures, a significant amount will be lost in the mother liquor.

    • Solution: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. Test various solvents. If the product remains in solution, try adding a non-solvent like water or hexane (B92381) to induce precipitation or reduce the solvent volume via evaporation before cooling.

  • Multiple Purification Steps: Every purification step, whether it's a recrystallization or chromatographic separation, inevitably results in some material loss.

    • Solution: Aim to optimize the reaction itself to produce a cleaner crude product that requires fewer purification steps.

  • Colored Impurities: The presence of colored impurities can be difficult to remove.

    • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-aminobenzothiazoles from 2-aminothiophenol?

The reaction typically proceeds through a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of an aldehyde or other electrophile, which forms a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. Finally, an oxidation step leads to the formation of the aromatic benzothiazole (B30560) ring.

Q2: What are some of the most effective catalysts for this synthesis?

A wide range of catalysts have been successfully used. The choice depends on the specific reactants. Common examples include:

  • Brønsted acids (e.g., HCl).

  • Oxidants like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO), where DMSO can also serve as the solvent.

  • Metal-based catalysts such as RuCl₃, Pd(OAc)₂, Ni(II), and Cu(OAc)₂ have been shown to be effective in various synthetic routes.

  • Ionic liquids can be used as green alternatives to volatile organic solvents and have been shown to enhance reaction rates and yields.

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product spot.

Q4: Are there any "green" or environmentally friendly approaches to this synthesis?

Yes, modern synthetic methods increasingly focus on green chemistry principles. These include:

  • Using water as a solvent.

  • Employing reusable catalysts.

  • Performing reactions under solvent-free conditions, sometimes with the aid of ultrasonic

Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminobenzothiazole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of this compound derivatives in a question-and-answer format.

Q1: What are the most common impurities in a crude sample of a this compound derivative?

A1: Common impurities typically arise from starting materials, side reactions, or residual solvents. These can include:

  • Unreacted Starting Materials: Precursors such as the corresponding aniline (B41778) or phenylthiourea (B91264) may remain in the crude product.[1]

  • Side-Reaction Products: During synthesis, unintended reactions like sulfonation, over-bromination, or hydrolysis of precursors can generate a mixture of by-products.[1] The polarity of these byproducts may be very similar to the desired product, complicating separation.[2]

  • Catalyst Residues: If the synthesis involved a catalyst (e.g., Palladium or Copper), residual metals can contaminate the final product.[3]

  • Solvent Residues: Solvents used in the reaction or initial work-up may be trapped in the crude solid.[1]

Q2: My purified this compound sample is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?

A2: Discoloration often indicates the presence of minor, highly colored impurities or degradation of the product. 2-aminothiophenol, a common precursor, is susceptible to oxidation, which can lead to colored byproducts.[2]

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. It is critical to remove the charcoal by hot filtration before allowing the solution to cool.[1][4]

  • Repeat Purification: A second recrystallization or passing the compound through a short plug of silica (B1680970) gel can be effective at removing residual colored impurities.[1]

  • Check for Stability: Confirm that your derivative is stable under the purification conditions. Some compounds are sensitive to prolonged heat or light, which can cause degradation and color change.[1]

Q3: I am experiencing very low yields after purification. What are the likely causes?

A3: Low yields can result from several factors during the purification process:

  • Sub-optimal Recrystallization Solvent: If your compound is too soluble in the chosen solvent, even when cold, a significant amount will be lost in the mother liquor.[1]

  • Multiple Purification Steps: Each purification step, whether it's recrystallization or chromatography, inevitably leads to some material loss.[1]

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled (an ice bath or refrigerator can help) and given enough time for the product to crystallize fully.[1]

  • Transfer Losses: Be meticulous during transfers between flasks, filters, and vials to minimize physical loss of the product.[1]

  • Column Chromatography Issues: Overloading the column with crude product (a common rule of thumb is not to exceed 1-5% of the silica gel weight) can lead to poor separation and mixed fractions, reducing the yield of pure product.[4]

Q4: My compound "oiled out" as a liquid during recrystallization instead of forming solid crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to a high concentration of impurities or an unsuitable solvent.[4]

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation, then allow it to cool slowly again.[1]

  • Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a boiling point below the melting point of your compound.[4]

  • Partial Purification First: If the crude material is very impure, a preliminary purification step like a solvent wash or filtration through a silica plug can remove impurities that are inhibiting proper crystallization.[4]

Q5: No crystals are forming even after my solution has cooled completely. How can I induce crystallization?

A5: This typically means the solution is not supersaturated. To induce crystallization:

  • Scratch the Flask: Use a clean glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny amount to the solution to initiate crystallization.[1]

  • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.[1]

  • Lower the Temperature: After cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[1]

Data Presentation: Purification Methods

The choice of purification method and solvent system is critical for successfully isolating this compound derivatives. The following tables summarize common techniques and solvents.

Table 1: Common Solvents for Recrystallization

Solvent/SystemEffectiveness & Use CaseReference
Ethanol / Dilute EthanolA common and effective solvent for the parent this compound and many of its derivatives.[1][5][6]
MethanolUsed successfully for the recrystallization of some derivatives.[1][5]
ChloroformCan be used for crystallizing certain synthesized derivatives.[1][7]
Acetone/WaterUsed as an antisolvent system; the compound is dissolved in acetone, and water is added to induce precipitation.[1][5]
BenzeneHas been used for recrystallizing specific derivatives.[8]
Ethyl Acetate / Hexane (B92381)A solvent/antisolvent system that can be effective for a range of polarities.[4][9]

Table 2: Common Mobile Phases for Column Chromatography

Eluent SystemTypical Use CaseReference
Ethyl Acetate / n-HexaneA standard gradient system for separating less polar to moderately polar derivatives. The ratio is optimized using TLC.[1][4][5][10]
ChloroformCan be used as an eluent for purifying certain derivatives.[1][7]
Dichloromethane / MethanolEffective for separating more polar compounds.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes a general method for purifying solid this compound derivatives.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in different solvents to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if activated charcoal was used for decolorization), perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove solids.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities remaining on the surface.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Gentle heating can be applied if the compound is known to be thermally stable.[1]

Protocol 2: Column Chromatography

This protocol is for separating compounds based on their differential adsorption to a stationary phase.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine the optimal eluent (solvent system). A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate.[4] Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent itself or a slightly more polar solvent). For a more concentrated band, adsorb the dissolved sample onto a small amount of fresh silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[1]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualized Workflows and Troubleshooting

Caption: Workflow for a standard single-solvent recrystallization protocol.

Caption: General experimental workflow for purification by column chromatography.

Recrystallization_Troubleshooting problem problem cause cause solution solution oiling_out Compound 'Oiled Out' cause_mp Melting point < boiling point of solvent or high impurity level oiling_out->cause_mp Cause no_crystals No Crystals Formed cause_saturation Solution is not supersaturated no_crystals->cause_saturation Cause low_yield Low Yield cause_solubility Compound too soluble in cold solvent low_yield->cause_solubility Cause cause_loss Material loss during transfers low_yield->cause_loss Cause discolored Product Discolored cause_impurity Colored impurities present discolored->cause_impurity Cause sol_reheat Reheat, add more solvent, cool slowly cause_mp->sol_reheat Solution sol_solvent Change to a lower- boiling point solvent cause_mp->sol_solvent Solution sol_scratch Scratch inner surface of flask cause_saturation->sol_scratch Solution sol_seed Add a seed crystal cause_saturation->sol_seed Solution sol_evap Reduce solvent volume cause_saturation->sol_evap Solution sol_rescreen Re-screen for a better solvent cause_solubility->sol_rescreen Solution sol_careful Ensure careful handling cause_loss->sol_careful Solution sol_charcoal Use activated charcoal during recrystallization cause_impurity->sol_charcoal Solution sol_repurify Repeat purification step cause_impurity->sol_repurify Solution

Caption: Decision-making process for troubleshooting common recrystallization problems.

References

optimizing reaction conditions for 2-aminobenzothiazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-aminobenzothiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and derivatization of this compound and its derivatives.

Question 1: My this compound starting material has changed color (e.g., from off-white to brown). Can I still use it?

Answer: A color change often indicates degradation of the this compound. This can be due to oxidation, which may lead to the formation of colored impurities like 2-azobenzothiazoles or polymeric byproducts. It is strongly recommended to assess the purity of the material using analytical techniques such as High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction. If significant degradation is observed, it is best to use a fresh, pure sample to ensure reliable and reproducible results.

Question 2: I am experiencing poor solubility of my this compound derivative in aqueous solutions. How can I improve this?

Answer: this compound and many of its derivatives inherently have low water solubility.[1] Here are several strategies to enhance solubility:

  • pH Adjustment: The basic amino group at the 2-position can be protonated in acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to hydrolysis of certain derivatives.[1]

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.[1]

  • Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.[1]

Question 3: My derivatization reaction is resulting in low yields and multiple side products. What are the likely causes and solutions?

Answer: Low yields and the formation of multiple side products in this compound derivatization reactions can stem from several factors:

  • Incompatible Reagents: 2-Aminobenzothiazoles are sensitive to strong oxidizing agents and strong bases, which can lead to degradation and unwanted side reactions.[1]

  • Thermal Instability: While generally stable, prolonged exposure to high temperatures can cause decomposition of this compound and its derivatives.[1] It is crucial to carefully control the reaction temperature.

  • Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly impact the reaction outcome. Optimization of these parameters is often necessary. For instance, in Ullmann-type reactions for the synthesis of 2-aminobenzothiazoles, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120 °C has been found to be effective.[2]

  • Hydrolysis: Derivatives containing an imine bond (Schiff bases) can be susceptible to hydrolysis, particularly in the presence of metal ions.[1]

Question 4: How should I store my this compound compounds to ensure their long-term stability?

Answer: To minimize degradation, this compound and its derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for this compound derivatization.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from o-Nitroaniline and Phenyl Isothiocyanate [3]

EntrySolventBase (equiv.)Temperature (°C)Yield (%)
1-K₂CO₃ (2)110-
2DMSOK₂CO₃ (1)11062
3DMSOK₂CO₃ (2)8070
4DMSOK₂CO₃ (2)11082
5DMSOKOH (1)11045
6DMSOKOH (2)11055
7DMFKOH (2)11058

Table 2: Effect of Acid, Temperature, and Time on the Synthesis of 2-Hydroxybenzothiazole from this compound [4]

EntryAcidTemperature (°C)Time (h)Yield (%)
1Acetic Acid252420
2Acetic Acid601245
3Acetic Acid90660
4Sulfuric Acid252440
5Sulfuric Acid90486
6Sulfuric Acid601275
7None9024<5

Experimental Protocols

Below are detailed methodologies for key derivatization reactions of this compound.

Protocol 1: Synthesis of (1'-Chloroacetyl)-2-aminobenzothiazole [5]

  • To a stirred solution of this compound (8 g, 0.05 mole) and triethylamine (B128534) (7.40 mL, 0.05 mole) in 50 mL of dry benzene, add chloroacetyl chloride (4.24 mL, 0.05 mole) dropwise under ice-cold conditions.

  • Stir the reaction mixture for approximately 6 hours.

  • Filter off the separated amine hydrochloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol.

Protocol 2: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole [5]

  • Prepare (1'-hydrazinoacetyl)-2-aminobenzothiazole by reacting (1'-chloroacetyl)-2-aminobenzothiazole with hydrazine (B178648) hydrate.

  • Take a mixture of (1'-hydrazinoacetyl)-2-aminobenzothiazole (3.5 g, 0.015 mole) and the desired benzaldehyde (B42025) (0.015 mole) in 25 mL of methanol.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture on a water bath for about 5 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography on silica (B1680970) gel with chloroform (B151607) as the eluant.

  • Crystallize the product from chloroform.

Protocol 3: General Procedure for HPLC Analysis of this compound Derivatives [6]

This protocol is a general-purpose HPLC-UV method suitable for routine purity checks and quantification.

  • Objective: To determine the purity and concentration of this compound derivatives.

  • Instrumentation: HPLC system equipped with a UV detector and data acquisition software.

  • Materials:

    • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[6]

    • Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water.[6]

    • Mobile Phase B: 0.1% v/v Orthophosphoric Acid in Acetonitrile.[6]

    • Sample Solvent: Acetonitrile/Water (50:50, v/v).

    • This compound derivative standards and samples.

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phases as described above.

    • Standard Preparation: Prepare a stock solution of the this compound derivative standard in the sample solvent. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Dissolve the sample in the sample solvent to a known concentration.

    • HPLC Conditions:

      • Set a suitable flow rate (e.g., 1.0 mL/min).

      • Use a gradient elution program, for example:

        • 0-5 min: 95% A, 5% B

        • 5-15 min: Linear gradient to 5% A, 95% B

        • 15-20 min: Hold at 5% A, 95% B

        • 20-25 min: Return to initial conditions (95% A, 5% B)

      • Set the UV detector to an appropriate wavelength based on the absorbance maximum of the analyte.

    • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

    • Data Processing: Integrate the peak areas and use the calibration curve to determine the concentration and purity of the samples.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the derivatization of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A This compound C Reaction Setup (Solvent, Base, Temperature Control) A->C Add B Derivatizing Agent (e.g., Chloroacetyl Chloride) B->C Add D Filtration C->D Process E Solvent Removal D->E Process F Purification (Recrystallization or Chromatography) E->F Process G Purity & Identity Confirmation (HPLC, NMR, MS) F->G Analyze troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Multiple Side Products Cause1 Impure Starting Material Problem->Cause1 Cause2 Suboptimal Reaction Conditions (Temp, Solvent, Catalyst) Problem->Cause2 Cause3 Incompatible Reagents Problem->Cause3 Cause4 Compound Instability Problem->Cause4 Solution1 Verify Purity (e.g., HPLC) Cause1->Solution1 Solution2 Optimize Reaction Parameters (See Tables 1 & 2) Cause2->Solution2 Solution3 Check Reagent Compatibility Cause3->Solution3 Solution4 Ensure Proper Storage & Handling Cause4->Solution4

References

Technical Support Center: 2-Aminobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole and its derivatives. The following sections address common issues related to side product formation and offer guidance on optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction mixture turned dark brown or black, and I have a low yield of the desired this compound.

Q: What causes the dark discoloration and how can I prevent it?

A: Dark coloration, often described as "aniline black," is typically due to the formation of polymeric byproducts arising from the oxidation of aniline (B41778) precursors or the this compound product itself.[1][2] This is a common issue in reactions involving anilines, especially under strong oxidizing conditions.

Troubleshooting Guide:

  • Control Reaction Temperature: High temperatures can promote the formation of polymeric side products and sulfonation of the benzene (B151609) ring.[3] Maintain the recommended temperature for your specific protocol. For instance, in the Hugerschoff synthesis using bromine, temperatures are often kept low (e.g., <10°C during bromine addition).

  • Optimize Oxidant Stoichiometry: An excess of the oxidizing agent (e.g., bromine, sulfuryl chloride) can lead to over-oxidation and polymerization.[2] Use the correct stoichiometry of the oxidizing agent.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to air oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored impurities.

  • Starting Material Purity: Ensure the purity of your starting aniline. Impurities can act as catalysts for polymerization.

Issue 2: I observe a significant amount of an apolar byproduct in my TLC analysis, which is difficult to separate from my product.

Q: What is this likely byproduct and how can I minimize its formation?

A: A common apolar byproduct is 2-azobenzothiazole, formed by the oxidative dimerization of two molecules of this compound. This side reaction is favored by strong oxidizing conditions.

Troubleshooting Guide:

  • Choice of Oxidant: Milder oxidizing agents may be less prone to causing dimerization.

  • Reaction Time: Prolonged reaction times, especially in the presence of excess oxidant, can increase the formation of the azo dimer. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

  • Purification: 2-Azobenzothiazole can sometimes be separated from the desired product by column chromatography with a carefully selected solvent system or by recrystallization.

Issue 3: When using an aniline that is not substituted in the para-position, I get a mixture of products.

Q: What is the major side product in this case, and how can I achieve regioselectivity?

A: A significant side reaction for anilines unsubstituted at the para-position is electrophilic thiocyanation at that position, competing with the desired cyclization to form the benzothiazole (B30560) ring.[4]

Troubleshooting Guide:

  • Protecting Groups: While not always ideal, a temporary protecting group at the para-position can be used to block this side reaction.

  • Starting Material Selection: The most straightforward solution is to start with a para-substituted aniline if the desired final product allows for it. This will direct the reaction to the desired cyclization.

  • Reaction Conditions: Some reports suggest that careful control of reaction conditions (e.g., temperature, order of addition of reagents) can influence the ratio of cyclized product to para-thiocyanated product, but starting material choice is the most effective control.

Data Presentation: Comparison of Synthesis Methods and Side Product Formation

The choice of synthetic method can significantly impact the yield and purity of the desired this compound. The following table summarizes key quantitative data for common synthetic routes.

Synthesis MethodStarting MaterialsReagents & SolventsReaction Time (h)Temperature (°C)Yield (%)Common Side Products
Hugerschoff Reaction ArylthioureasBromine, Chloroform/Acetic Acid2 - 120 - Room Temp70-90Polymeric "aniline black" type materials, 2-azobenzothiazole
Jacobson-like (from aniline) Anilines, KSCNBromine, Acetic Acid2 - 4<1065-85Para-thiocyanated aniline (if para-position is free), Polymeric materials
Ruthenium-Catalyzed N-ArylthioureasRuCl₃, (Diacetoxyiodo)benzene1280up to 91Minimal, cleaner reaction profile reported.
Copper-Catalyzed 2-Iodoaniline, IsothiocyanateCuI, DMF12110up to 95Generally high purity reported.
Microwave-Assisted (Green) Aniline derivatives, KSCNTBATB, Solvent-free0.5130Good to HighDependent on specific substrate and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Hugerschoff Reaction

This protocol is a general representation and may require optimization for specific substrates.

  • Thiourea Formation: Dissolve the substituted aniline (1.0 eq) in glacial acetic acid. Add ammonium (B1175870) thiocyanate (B1210189) (1.1 eq) and stir the mixture at room temperature for 2-4 hours to form the corresponding arylthiourea.

  • Cyclization: Cool the reaction mixture in an ice bath to below 10°C. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice water. If any unreacted bromine remains (indicated by an orange color), quench it by adding a saturated solution of sodium bisulfite.

  • Neutralization and Isolation: Carefully neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to a pH of ~8 to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a common choice.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Side_Product_Formation cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Product Formation Aniline Aniline Thiourea Arylthiourea Intermediate Aniline->Thiourea + KSCN Para_Thio Para-thiocyanated Aniline Aniline->Para_Thio + (SCN)2 (unsubstituted para-position) Polymer Polymeric Byproducts ('Aniline Black') Aniline->Polymer Over-oxidation Product This compound Thiourea->Product + Br2 (Cyclization) Azo_Dimer 2-Azobenzothiazole Product->Azo_Dimer Oxidation (e.g., excess Br2) Product->Polymer Over-oxidation

Caption: Reaction pathways for this compound synthesis and common side products.

Troubleshooting_Workflow Start Reaction Issue Observed Dark_Color Dark Brown/Black Mixture, Low Yield Start->Dark_Color Apolar_Spot Apolar Byproduct (TLC) Start->Apolar_Spot Mixed_Products Mixture of Isomers Start->Mixed_Products Check_Temp Control Temperature Dark_Color->Check_Temp Check_Oxidant Optimize Oxidant Stoichiometry Dark_Color->Check_Oxidant Inert_Atm Use Inert Atmosphere Dark_Color->Inert_Atm Reduce_Time Reduce Reaction Time Apolar_Spot->Reduce_Time Change_Oxidant Use Milder Oxidant Apolar_Spot->Change_Oxidant Purify Purify by Column Chromatography or Recrystallization Apolar_Spot->Purify Check_Aniline Use Para-substituted Aniline Mixed_Products->Check_Aniline

Caption: Troubleshooting workflow for side product formation in this compound reactions.

References

Technical Support Center: 2-Aminobenzothiazole Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-aminobenzothiazole Schiff bases. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound Schiff base is changing color over time. What could be the cause?

A color change in your compound often indicates degradation.[1] this compound and its derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric products resembling aniline (B41778) black.[1] It is crucial to assess the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[1] If significant degradation is detected, the sample should be discarded.[1]

Q2: I am observing low yields and multiple side products in my reaction involving a this compound Schiff base. What are the likely stability-related issues?

Low yields and the formation of side products can be attributed to several stability factors:

  • Hydrolysis: The imine bond (-C=N-) in Schiff bases is susceptible to hydrolysis, breaking down into the parent amine (this compound) and aldehyde/ketone. This is particularly prevalent in the presence of moisture and can be catalyzed by acidic or basic conditions, as well as certain metal ions like Zn(II) and Cu(II).[1][2]

  • Incompatible Reagents: 2-Aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases, which can lead to unwanted side reactions and degradation of the Schiff base.[1]

  • Thermal Instability: Although many this compound Schiff bases are stable at room temperature, prolonged exposure to high temperatures can cause decomposition.[1]

Q3: How does pH affect the stability of my this compound Schiff base?

The stability of the imine bond is highly pH-dependent. The rate of hydrolysis can be significant in both acidic and basic media.[3] Studies on N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles have shown that hydrolysis can occur via both 'water' and 'hydroxide' reactions.[3] The rate of alkaline hydrolysis often exhibits second-order kinetics.[3] It is advisable to perform reactions and store solutions at a neutral or near-neutral pH, unless the experimental protocol specifically requires acidic or basic conditions. A kinetic study of the hydrolysis of certain styrenic Schiff bases derived from benzothiazole (B30560) showed an increasing rate as the medium acidity is enhanced.[4]

Q4: Can metal ions affect the stability of my Schiff base?

Yes, transition metal ions can mediate the hydrolysis of the imine bond in this compound Schiff bases.[2] For instance, complexes of Zn(II) and Cu(II) have been shown to contain both the Schiff base ligand and its hydrolysis product, this compound, within the same complex molecule.[2] The coordination of the metal ion to the Schiff base can facilitate the nucleophilic attack of water on the imine carbon, leading to hydrolysis.

Q5: How should I store my this compound Schiff base to ensure long-term stability?

To ensure long-term stability, this compound Schiff bases should be stored in a cool, dry, and dark place. It is recommended to store them in a desiccator to protect them from moisture, which can lead to hydrolysis.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR/LC-MS Analysis

Symptoms:

  • Appearance of new signals in the 1H NMR spectrum, particularly those corresponding to an aldehyde and this compound.

  • Additional peaks in the LC-MS chromatogram with masses corresponding to the starting materials.

Possible Cause:

  • Hydrolysis of the Schiff base imine bond.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure that all solvents used for analysis are anhydrous. Residual water can cause hydrolysis.

  • Control pH: If using a buffered mobile phase for LC-MS, ensure the pH is neutral.

  • Fresh Sample Preparation: Prepare samples for analysis immediately before running the experiment to minimize exposure to environmental moisture.

  • Analyze in Aprotic Solvents: If possible, dissolve the sample in a dry, aprotic solvent (e.g., anhydrous DMSO-d6, CDCl3) for NMR analysis.

Issue 2: Compound Degradation During Thermal Analysis (TGA)

Symptoms:

  • Significant mass loss observed at temperatures lower than the expected decomposition temperature.

  • Multiple decomposition steps observed in the TGA thermogram.

Possible Cause:

  • Thermal decomposition of the Schiff base.

  • Presence of impurities or residual solvent.

Troubleshooting Steps:

  • Ensure Sample Purity: Purify the Schiff base thoroughly before TGA analysis to remove any starting materials or byproducts.

  • Dry the Sample: Dry the sample under vacuum to remove any residual solvent, which could volatilize during heating and be misinterpreted as decomposition.

  • Analyze Decomposition Products: If possible, couple the TGA instrument to a mass spectrometer (TGA-MS) to identify the gaseous products evolved during decomposition. This can provide insights into the degradation pathway.

Data Presentation

Table 1: Thermal Decomposition Data for Selected this compound Schiff Base Complexes

ComplexDecomposition Temperature (°C)Reference
Ni(II) Schiff base complex184[5]
Cu(II) Schiff base complex181[5]
Schiff base from m-hydroxybenzaldehyde and p-aminobenzoic acid225-300[6]
4H-4-(4-nitro-benzylidene-amino)-5-benzyl-3-mercapto-1,2,4-triazole (SB1)160-310[7]

Experimental Protocols

General Procedure for Synthesis of this compound Schiff Bases

This is a general procedure and may require optimization for specific substrates.

  • Dissolve the Amine: Dissolve 0.005 mol of the substituted this compound in a minimal amount of ethanol (B145695) in a round-bottom flask.[8][9]

  • Add the Aldehyde/Ketone: To this solution, add a solution of 0.005 mol of the desired substituted aldehyde or ketone in a minimal amount of ethanol.[8][9]

  • Add Catalyst (Optional but Recommended): Add a catalytic amount of an acid, such as a drop of concentrated sulfuric acid or glacial acetic acid.[8][10]

  • Reflux: Reflux the reaction mixture for a period ranging from a few hours to 12 hours.[8][9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolate the Product: After completion, cool the reaction mixture. The precipitated Schiff base can be collected by filtration.

  • Purify the Product: Wash the precipitate with cold water or ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[8]

  • Characterization: Characterize the synthesized Schiff base using techniques such as FT-IR, 1H NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the FT-IR spectrum (typically around 1600-1630 cm-1) and the azomethine proton (-CH=N-) signal in the 1H NMR spectrum (typically a singlet between δ 8-10 ppm).[5][11]

Protocol for Stability Study: Hydrolysis Kinetics by UV-Vis Spectroscopy

This protocol is adapted from studies on Schiff base hydrolysis.[3][4]

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., 4, 7, 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the this compound Schiff base in a suitable organic solvent (e.g., dioxane or acetonitrile).[3]

  • Initiate Hydrolysis: Add a small aliquot of the stock solution to a cuvette containing the buffer solution, pre-thermostated to the desired temperature. The final concentration of the organic solvent should be low (e.g., 10%).[3]

  • Monitor Absorbance: Immediately start recording the UV-Vis spectra at regular time intervals. Monitor the decrease in the absorbance maximum of the Schiff base or the increase in the absorbance of the hydrolysis products (aldehyde and this compound).

  • Calculate Rate Constants: The pseudo-first-order rate constants can be calculated by plotting the natural logarithm of the absorbance change versus time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis start Start dissolve_amine Dissolve this compound in Ethanol start->dissolve_amine add_aldehyde Add Aldehyde/Ketone in Ethanol dissolve_amine->add_aldehyde add_catalyst Add Acid Catalyst add_aldehyde->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool Reaction monitor_tlc->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize wash->recrystallize characterize Characterize (FT-IR, NMR, MS) recrystallize->characterize end_synthesis Pure Schiff Base characterize->end_synthesis

Caption: Workflow for the Synthesis of this compound Schiff Bases.

stability_troubleshooting cluster_causes Potential Causes cluster_factors Contributing Factors cluster_solutions Troubleshooting & Prevention issue Stability Issue Encountered (e.g., Color Change, Low Yield) hydrolysis Hydrolysis issue->hydrolysis oxidation Oxidation issue->oxidation thermal_decomp Thermal Decomposition issue->thermal_decomp moisture Moisture hydrolysis->moisture ph pH (Acidic/Basic) hydrolysis->ph metal_ions Metal Ions hydrolysis->metal_ions purity_check Check Purity (HPLC) hydrolysis->purity_check light Light Exposure oxidation->light oxidants Oxidizing Agents oxidation->oxidants oxidation->purity_check heat High Temperature thermal_decomp->heat thermal_decomp->purity_check store_properly Store in Cool, Dry, Dark Place (Desiccator) moisture->store_properly use_anhydrous Use Anhydrous Solvents moisture->use_anhydrous control_ph Control pH ph->control_ph light->store_properly heat->store_properly inert_atm Use Inert Atmosphere oxidants->inert_atm

Caption: Logical Relationship for Troubleshooting Stability Issues.

References

troubleshooting low solubility of 2-aminobenzothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 2-aminobenzothiazole compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in-vitro assay.

Question: What are the immediate steps I can take to solubilize my compound for initial screening?

Answer: For immediate, small-scale solubilization for in-vitro screening, several strategies can be employed. The goal is to keep the compound in solution under assay conditions without interfering with the biological system.

  • Optimize Co-solvent Concentration: The amount of organic co-solvent, like Dimethyl Sulfoxide (DMSO), is critical. While a final concentration of 5% DMSO can significantly increase the apparent solubility of some compounds, this level can be toxic in many biological assays.[1] It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays.[1]

  • pH Adjustment: The solubility of this compound derivatives is often pH-dependent due to the presence of an ionizable amino group.[2][3] The parent compound, this compound, has a pKa of 4.48.[4] Determining the pKa of your specific compound can guide pH selection. Adjusting the buffer to a more acidic pH can protonate the amino group, which generally increases aqueous solubility.[1][2] However, be cautious as extreme pH values can lead to compound degradation.[3]

  • Use of Surfactants: Incorporating low concentrations of non-ionic surfactants, such as Tween 80, into the assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles.[1][5] It is crucial to ensure the surfactant concentration is compatible with your experimental system and does not affect the results.[1]

  • Pre-complexation with Cyclodextrins: For in-vitro studies, consider pre-complexing your compound with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] This technique can enhance aqueous solubility by encapsulating the lipophilic molecule within the cyclodextrin cavity.[1]

Troubleshooting Workflow for In-Vitro Assays

G start Compound Precipitates in Aqueous Buffer optimize_cosolvent Optimize Co-solvent (e.g., DMSO < 0.5%) start->optimize_cosolvent Initial Step check_pka Determine pKa Adjust Buffer pH use_surfactant Add Surfactant (e.g., Tween 80) check_pka->use_surfactant If pH adjustment is insufficient success Compound Solubilized check_pka->success Success optimize_cosolvent->check_pka If precipitation continues optimize_cosolvent->success Success use_cd Use Cyclodextrin Complexation use_surfactant->use_cd If surfactants interfere with assay use_surfactant->success Success use_cd->success Success fail Solubility Issue Persists (Consider Formulation Strategies) use_cd->fail If all else fails

Caption: Troubleshooting Decision Tree for In-Vitro Solubility Issues.

Issue 2: I am struggling to formulate my benzothiazole (B30560) derivative for in-vivo animal studies due to its low solubility and bioavailability.

Question: What formulation strategies can improve the oral bioavailability of my poorly soluble compound for animal studies?

Answer: Overcoming low solubility for in-vivo studies requires more advanced formulation techniques to enhance both dissolution and absorption.[5] The choice depends on the compound's physicochemical properties and the desired dosage form.[3]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio.[1][5] This enhances the dissolution rate according to the Noyes-Whitney equation.[1]

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) - PVP) at a solid state.[1] The drug often exists in a higher-energy amorphous form, which has a better dissolution rate than the stable crystalline form.[1]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the lipophilic nature of the benzothiazole derivative, thereby increasing its apparent water solubility.[1]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[1][5] This can improve drug solubilization and absorption.[5]

  • Chemical Modifications (Prodrugs): A prodrug is a bioreversible derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug.[3][6] This approach can be used to attach hydrophilic moieties to the parent compound, significantly increasing water solubility.[6][7]

Overview of Formulation Strategies

G cluster_physical Physical Modifications cluster_complexation Complexation & Encapsulation cluster_chemical Chemical Modifications micronization Particle Size Reduction (Micronization/Nanonization) solid_dispersion Solid Dispersions amorphous Amorphous Systems cyclodextrin Cyclodextrin Complexation sedds Lipid-Based Formulations (SEDDS) nanoparticles Nanoparticles prodrugs Prodrugs salt_formation Salt Formation start Poorly Soluble This compound Compound start->micronization start->solid_dispersion start->amorphous start->cyclodextrin start->sedds start->nanoparticles start->prodrugs start->salt_formation

Caption: Key Strategies for Enhancing In-Vivo Bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why do this compound compounds often have low water solubility? A1: The low aqueous solubility is primarily due to the hydrophobic nature of the benzothiazole scaffold, which is a fused benzene (B151609) and thiazole (B1198619) ring system.[8] While the 2-amino group can provide a site for protonation, the overall molecule is often lipophilic, leading to poor interaction with water.[8][9]

Q2: What are the key physicochemical properties of the parent this compound compound? A2: Understanding the properties of the core scaffold is essential for designing derivatives and formulation strategies.

PropertyValueSource(s)
Molecular FormulaC₇H₆N₂S[4]
Molecular Weight150.20 g/mol [4]
AppearanceWhite to beige or grayish powder/flakes[4]
Melting Point126 - 129 °C[4]
pKa4.48 (at 20°C)[4]
Water Solubility< 0.1 g/100 mL (at 19 °C)[4]
Organic SolubilityFreely soluble in alcohol, chloroform, and diethyl ether[4]

Q3: How much can solubility be improved with these techniques? A3: The degree of improvement is highly dependent on the specific compound and the chosen method. The following table provides illustrative examples from the literature on various compounds, demonstrating the potential magnitude of enhancement.

TechniqueExample Fold-Increase in SolubilitySource(s)
Prodrug Approach80-fold to >2000-fold[6][7]
Nanoemulsions3-fold to 10-fold[10]
Nanosuspensions~2-fold improvement over pure drug[10]

Q4: My attempt to form a salt to improve solubility was unsuccessful. Why might this be? A4: Successful salt formation depends on the pKa difference between the drug (the base) and the counter-ion (the acid).[3] A general rule is that for a stable salt to form, the difference in pKa (ΔpKa) between the base and the acid should be greater than 2 to 3.[3] If the ΔpKa is too small, a salt may not form, or it may be unstable.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO) This protocol is for preparing a concentrated stock solution for use in in-vitro assays.

  • Weigh: Accurately weigh a precise amount of the this compound compound into a sterile, clear glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial. Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.[11]

  • Inspection: Visually inspect the solution to ensure no undissolved particles remain. If particles are present, continue vortexing. Gentle warming in a 37°C water bath can be considered, but compound stability at elevated temperatures should be verified.[11]

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent moisture absorption by the DMSO.[11]

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method) This protocol describes preparing a solid dispersion of a poorly soluble benzothiazole derivative with polyvinylpyrrolidone (PVP K30) at a 1:5 drug-to-carrier weight ratio.[1]

  • Weigh: Accurately weigh 100 mg of the benzothiazole derivative and 500 mg of PVP K30.[1]

  • Dissolve: Place both components in a round-bottom flask. Add a suitable common volatile solvent, such as a mixture of dichloromethane (B109758) and methanol, sufficient to completely dissolve both materials.[1]

  • Ensure Dissolution: Gently warm or sonicate the mixture if necessary to ensure complete dissolution.[1]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the resulting solid from the flask. Gently grind and sieve the material to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Workflow for Solid Dispersion Preparation

G weigh 1. Weigh Drug and Hydrophilic Carrier (PVP) dissolve 2. Dissolve in a Common Volatile Solvent weigh->dissolve evaporate 3. Remove Solvent (e.g., Rotary Evaporation) dissolve->evaporate dry 4. Dry Under Vacuum to Remove Residual Solvent evaporate->dry process 5. Scrape, Grind, and Sieve Powder dry->process characterize 6. Characterize (DSC, XRPD) process->characterize

Caption: Experimental Workflow for Solid Dispersion Preparation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex This protocol outlines the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).[3]

  • Prepare CD Solution: Prepare an aqueous solution of HP-β-CD in deionized water.

  • Add Compound: Add the this compound derivative to the HP-β-CD solution, typically in a 1:1 molar ratio.[3]

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation to reach equilibrium.[3]

  • Freeze: Freeze the resulting solution at -80°C.[3]

  • Lyophilize: Lyophilize the frozen solution using a freeze-dryer to obtain a solid, solvent-free powder of the inclusion complex.[3]

  • Characterization: Characterize the complex to confirm formation and measure the enhancement in aqueous solubility compared to the free drug.

References

Technical Support Center: Prevention of 2-Aminobenzothiazole Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 2-aminobenzothiazole during storage and experimental use. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a beige powder, has turned brown. What does this color change signify and is the compound still usable?

A1: A color change from beige to brown is a common visual indicator of degradation, specifically oxidation.[1] this compound and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric products resembling aniline (B41778) black.[1] Before using the discolored material, it is crucial to assess its purity using an analytical technique like High-Performance Liquid Chromatography (HPLC). If significant degradation is detected, it is recommended to discard the sample to ensure the reliability and reproducibility of your experimental results.[1]

Q2: What are the primary pathways through which this compound degrades?

A2: While relatively stable under standard conditions, this compound can degrade under specific stress factors. The main degradation pathways are:

  • Oxidation: Exposure to air can cause oxidation of the amino group.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Hydrolysis: The imine bond in certain derivatives of this compound can be susceptible to hydrolysis, especially in the presence of metal ions like Zn(II) and Cu(II).[1]

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also crucial to protect it from light. For highly sensitive derivatives, storage at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and other forms of degradation.[1]

Q4: I am observing low yields and multiple side products in my reaction involving a this compound derivative. Could this be related to compound stability?

A4: Yes, stability issues can certainly lead to poor reaction outcomes. Several factors could be at play:

  • Incompatible Reagents: 2-Aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases, which can cause degradation and the formation of unwanted side products.[1]

  • Thermal Instability: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.

  • Hydrolysis of Derivatives: If you are working with derivatives containing susceptible functional groups, such as imines, hydrolysis can occur, leading to a mixture of products.[1]

Q5: How can I detect and identify degradation products in my this compound sample?

A5: A combination of analytical techniques is typically employed to identify degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for separating and quantifying the parent compound and its impurities. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize isolated degradation products.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to this compound degradation.

Issue 1: Unexpected Experimental Results

If you are encountering inconsistent or unexpected results in your experiments, consider the possibility of this compound degradation.

Troubleshooting Decision Tree for Unexpected Results

A Unexpected Experimental Results B Check Purity of this compound A->B C Purity Acceptable? B->C D Review Experimental Conditions - Harsh Temperature/pH? - Incompatible Reagents? C->D Yes E Purify this compound (Recrystallization or Chromatography) C->E No F Modify Protocol & Rerun Experiment D->F G Investigate Other Experimental Variables D->G E->B

Caption: A decision-making process for troubleshooting unexpected experimental outcomes.

Issue 2: Discoloration of Solid or Solutions

Discoloration is a primary indicator of degradation.

Observation Potential Cause Recommended Action
Solid this compound has turned from beige to brown.Oxidation due to improper storage (exposure to air/light).1. Assess purity via HPLC. 2. If purity is compromised, consider purification by recrystallization. 3. Store the purified compound in a tightly sealed, amber-colored vial, preferably under an inert atmosphere.
A solution of this compound in an organic solvent darkens over time.Oxidation, potentially accelerated by solvent impurities or exposure to air and light.1. Use freshly prepared solutions for your experiments. 2. Degas solvents before use to remove dissolved oxygen. 3. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

Data Presentation

Stress ConditionReagents/ConditionsObserved DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CDegradation observed over time.Hydrolyzed derivatives (for substituted compounds).
Basic Hydrolysis 0.1 M NaOH, 60°CDegradation observed over time.Hydrolyzed derivatives (for substituted compounds).
Oxidation 3% H₂O₂, Room TemperatureSignificant degradation and color change.Hydroxylated species (e.g., 4-OH- and 6-OH-2-aminobenzothiazole), 2-azobenzothiazoles, polymeric products.[1]
Thermal 80°C (solid state)Potential for decomposition with prolonged exposure.Oxides of carbon, nitrogen, and sulfur.
Photodegradation UV light (e.g., 254 nm)Degradation observed.Photoproducts, including hydroxylated species.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid compound in an oven at 80°C. Also, reflux the stock solution.

    • Photodegradation: Expose both the solid compound and the stock solution to UV light (254 nm) in a photostability chamber. Keep a control sample in the dark.

  • Time Points: Withdraw aliquots from each stressed sample at various time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the main peak.

Workflow for Forced Degradation Studies

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (UV light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-UV/MS Analysis H->I J Identify Degradants & Assess Stability I->J

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Objective: To determine the percentage purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 272 nm

  • Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways for this compound

A This compound B Oxidation (Air, H2O2) A->B C Photodegradation (UV Light) A->C D Hydrolysis (Acid/Base, for derivatives) A->D E Hydroxylated Derivatives (e.g., 4-OH, 6-OH) B->E F 2-Azobenzothiazoles B->F G Polymeric Products B->G C->E H Hydrolyzed Products D->H

Caption: An illustration of the primary degradation pathways of this compound.

References

Technical Support Center: Catalyst Selection for Efficient 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the synthesis of 2-aminobenzothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?

A1: Low or no product yield is a frequent challenge in organic synthesis. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

  • Poor Quality of Starting Materials: The purity of your reactants is crucial. For instance, 2-aminothiophenol (B119425) is susceptible to oxidation, which can significantly impact the reaction's success.

    • Solution: Ensure the purity of your starting materials. Use a freshly opened bottle of 2-aminothiophenol or purify it before use. Similarly, ensure your aniline (B41778) and isothiocyanate reagents are of high purity.[1]

  • Inefficient Catalyst: The choice of catalyst is critical for the reaction to proceed efficiently.

    • Solution: The optimal catalyst can vary depending on your specific substrates and reaction pathway. Consider screening different catalysts. For syntheses involving 2-haloanilines, copper and palladium catalysts are often effective.[2] For reactions starting from anilines and thiourea (B124793) or isothiocyanates, a range of catalysts from transition metals to iodine can be employed.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.

    • Solution: Optimize your reaction conditions. If the reaction is sluggish at room temperature, a gradual increase in temperature might be beneficial. Conversely, if you observe the formation of side products at higher temperatures, lowering the temperature could improve the yield of the desired product.[1] Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and improve yields.[3][4]

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: Byproduct formation can complicate purification and reduce the yield of your desired 2-aminobenzothiazole. Identifying the byproduct can provide clues to the underlying issue.

  • Disulfide Formation: If you are using 2-aminothiophenol, a common byproduct is the corresponding disulfide formed by oxidation of the thiol group.

    • Solution: To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Formation of Regioisomers: When using 3-substituted anilines, a mixture of 5- and 7-substituted 2-aminobenzothiazoles can be formed.

    • Solution: The regioselectivity is often influenced by the steric hindrance of the substituent on the aniline. To favor a specific isomer, you might need to employ a different synthetic strategy, such as using a directing group or a catalyst system known to favor a particular regiochemistry.

  • Incomplete Cyclization: In some cases, the intermediate, such as a thiourea derivative, may not fully cyclize to form the benzothiazole (B30560) ring.

    • Solution: The choice of catalyst and reaction conditions is crucial for promoting efficient cyclization. Stronger catalysts or higher temperatures may be required to drive the reaction to completion.[1]

Q3: How do I choose the most suitable catalyst for my specific this compound synthesis?

A3: The selection of an appropriate catalyst depends on several factors, including the starting materials, desired product, cost, and environmental considerations.

  • For syntheses starting from 2-haloanilines and a sulfur source (e.g., isothiocyanate, dithiocarbamates):

    • Copper-based catalysts (e.g., CuI, CuO, Cu(OAc)₂) are often a good choice due to their lower cost and high efficiency. [2][5][6][7] They are particularly effective for reactions involving 2-bromo and 2-iodoanilines.

    • Palladium-based catalysts (e.g., Pd(PPh₃)₄) are highly effective, especially for less reactive 2-chloroanilines. [2] However, they are generally more expensive than copper catalysts.

  • For syntheses starting from anilines and thiourea or potassium thiocyanate:

    • Bromine in acetic acid is a classical and effective method, though the use of bromine raises safety and environmental concerns. [8]

    • Transition metal catalysts like RuCl₃ can be used for the oxidative cyclization of N-arylthioureas. [2]

    • Iodine has emerged as a metal-free and environmentally friendly catalyst for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines.

  • For "green" and sustainable synthesis:

    • Consider metal-free catalysts like iodine.

    • Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. [3][4]

    • Using water as a solvent, when possible, is an environmentally benign approach. An FeCl₃-catalyzed reaction of 2-iodoaniline (B362364) with isothiocyanate in water has been reported.[9]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for various catalytic systems used in the synthesis of 2-aminobenzothiazoles, allowing for easy comparison of their performance.

Table 1: Synthesis of 2-Aminobenzothiazoles from 2-Haloanilines

Catalyst2-HaloanilineSulfur SourceSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (5 mol%)2-Bromophenyl isothiocyanateBenzylamineEthanol (B145695)130 (MW)0.589[10]
CuO2-BromoanilineDithiocarbamate---Effective[2]
Pd(PPh₃)₄2-ChloroanilineDithiocarbamate---Effective[2]
FeCl₃ (5 mol%)2-IodoanilinePhenyl isothiocyanateWater80-High[9]

Table 2: Synthesis of 2-Aminobenzothiazoles from Anilines and Thiourea/Isothiocyanates

CatalystAniline DerivativeSulfur SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Bromine4-NitroanilinePotassium ThiocyanateAcetic AcidIce-cold to RT-74[8]
RuCl₃N-Arylthioureas----up to 91[2]
Iodine (20 mol%)IsothiocyanatobenzeneAnilineChlorobenzene120-High
K₂S₂O₈AnilineNH₄SCNWaterReflux187[11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from 2-Bromophenyl Isothiocyanate and Amines under Microwave Irradiation

This protocol describes a green and efficient synthesis of 2-aminobenzothiazoles using a copper catalyst and microwave heating.[10]

  • Materials:

    • 2-Bromophenyl isothiocyanate

    • Amine (e.g., benzylamine)

    • Copper(I) iodide (CuI)

    • Ethanol

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-bromophenyl isothiocyanate (1.0 mmol), the amine (1.2 mmol), and CuI (0.05 mmol, 5 mol%).

    • Add ethanol (2 mL) to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 130 °C for 30 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • The reaction mixture can then be purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

This protocol details a rapid and high-yielding synthesis of 2-arylbenzothiazoles using microwave irradiation.[14]

  • Materials:

    • 2-Aminothiophenol

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Glacial acetic acid

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid (2-3 drops).

    • Place the sealed vessel in the microwave reactor.

    • Irradiate the mixture at a suitable power and temperature (e.g., 70 °C) for 1-2 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product, typically by recrystallization from ethanol.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the synthesis of 2-aminobenzothiazoles.

G General Reaction Mechanism for this compound Synthesis cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Aniline Aniline Thiourea Arylthiourea Intermediate Aniline->Thiourea Reaction with Sulfur Source Sulfur Source Thiocyanate or Isothiocyanate Product This compound Thiourea->Product Intramolecular Cyclization (Catalyst + Oxidant)

Caption: General reaction pathway for this compound synthesis from anilines.

G Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents purify_reagents Purify or Use Fresh Reagents check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_temp Optimize Temperature and Time check_conditions->optimize_temp Suboptimal check_catalyst Evaluate Catalyst Efficiency check_conditions->check_catalyst Optimal optimize_temp->check_catalyst screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Inefficient success Improved Yield check_catalyst->success Efficient screen_catalysts->success

Caption: A workflow for troubleshooting low product yield in experiments.

G Catalyst Selection Decision Tree start Select Starting Material is_haloaniline 2-Haloaniline? start->is_haloaniline is_br_or_i 2-Bromo or 2-Iodoaniline? is_haloaniline->is_br_or_i Yes is_aniline Aniline + Thiourea/ Isothiocyanate? is_haloaniline->is_aniline No use_cu Consider Copper Catalysts (e.g., CuI, CuO) is_br_or_i->use_cu Yes use_pd Consider Palladium Catalysts (e.g., Pd(PPh3)4) is_br_or_i->use_pd No (2-Chloroaniline) green_pref Green Chemistry Preference? is_aniline->green_pref Yes use_br2 Classical Method: Bromine in Acetic Acid is_aniline->use_br2 No use_iodine Use Iodine Catalyst green_pref->use_iodine Yes (Metal-Free) use_mw Consider Microwave -Assisted Synthesis green_pref->use_mw Yes (Energy Efficient)

Caption: Decision tree for selecting a catalyst based on starting materials and goals.

References

Technical Support Center: Scaling Up 2-Aminobenzothiazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 2-aminobenzothiazole production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

The most prevalent industrial method for synthesizing this compound is the oxidative cyclization of arylthioureas, which are often derived from the corresponding aniline (B41778).[1] Another approach involves the reaction of anilines with a thiocyanate (B1210189) source.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

Scaling up the synthesis of this compound introduces several safety hazards that must be addressed:

  • Exothermic Reactions: The oxidative cyclization of phenylthiourea (B91264) can be highly exothermic, posing a risk of thermal runaway if not properly managed.[1]

  • Hazardous Reagents: The use of corrosive and toxic reagents like bromine requires strict handling protocols and adequate ventilation.[1]

  • Toxic Byproducts: The reaction may generate irritating and toxic gases, such as nitrogen and sulfur oxides, necessitating a well-ventilated area or a scrubbing system.[2][3][4]

  • Product Handling: this compound itself can be harmful if swallowed and may cause eye irritation.[1][2][5] Appropriate personal protective equipment (PPE) should always be worn.[2][4][6]

Q3: How can I monitor the progress of the reaction during scale-up?

While Thin Layer Chromatography (TLC) is suitable for laboratory-scale reactions, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for monitoring the reaction on an industrial scale.[1] HPLC allows for accurate tracking of the consumption of starting materials and the formation of the product and any byproducts.

Q4: My final product has a noticeable color. What could be the cause?

A color change in the final product often indicates the presence of impurities due to degradation.[7] this compound and its derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts.[7] It is advisable to use activated charcoal during recrystallization to adsorb colored impurities.[8]

Q5: I'm observing low yields after purification. What are the common causes?

Low yields after purification can stem from several factors:

  • Sub-optimal Recrystallization Solvent: If the product is too soluble in the chosen solvent, a significant portion will remain in the mother liquor.[8]

  • Multiple Purification Steps: Each purification step inevitably results in some material loss.[8]

  • Incomplete Crystallization: Insufficient cooling or time can lead to incomplete precipitation of the product.[8]

  • Product "Oiling Out": If the product separates as an oil instead of a solid during recrystallization, this can complicate isolation and reduce yields.[8] This often occurs if the melting point of the compound is lower than the boiling point of the solvent or if significant impurities are present.[8]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common challenge during scale-up. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Low Yield Workflow

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions Purity OK optimize Optimize Reaction Parameters check_purity->optimize Impure check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing Conditions Correct check_conditions->optimize Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_mixing->check_atmosphere Mixing Adequate check_mixing->optimize Poor Mixing side_reactions Investigate Potential Side Reactions check_atmosphere->side_reactions Atmosphere Controlled check_atmosphere->optimize Air Leak purification_loss Assess Purification Losses side_reactions->purification_loss Side Reactions Identified side_reactions->optimize No Major Side Reactions purification_loss->optimize Losses Acceptable purification_loss->optimize High Losses

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

Possible Causes and Solutions:

  • Impure Starting Materials: The purity of reactants is critical. Use freshly purified starting materials.[9]

  • Incorrect Reaction Conditions:

    • Temperature: Excessive heat can lead to side reactions like sulfonation.[1] Precise temperature control is crucial.

    • Reaction Time: Some cyclization reactions may require extended periods to reach completion.[10] Monitor the reaction progress to determine the optimal time.

    • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion.[10]

  • Poor Mixing: Inefficient mixing on a larger scale can create localized "hot spots" or areas of low reagent concentration, promoting side reactions.[1] Ensure the reactor's agitation is sufficient for the reaction volume.[1]

  • Atmosphere: If the starting materials, like 2-aminothiophenol, are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation.[10]

Issue 2: Significant Impurity Formation

The formation of byproducts is a major hurdle in achieving high purity at scale.

Troubleshooting Impurity Formation Workflow

Impurity_Formation_Troubleshooting start High Impurity Levels Detected identify_impurities Identify Impurity Structures (e.g., LC-MS) start->identify_impurities temp_control Review Temperature Control identify_impurities->temp_control reagent_addition Evaluate Reagent Addition Rate temp_control->reagent_addition Temp OK adjust_synthesis Adjust Synthesis Strategy temp_control->adjust_synthesis Temp Fluctuations regioselectivity Check for Regioselectivity Issues reagent_addition->regioselectivity Addition Controlled reagent_addition->adjust_synthesis Addition Too Fast optimize_purification Optimize Purification Method regioselectivity->optimize_purification No Regioisomers regioselectivity->adjust_synthesis Regioisomers Present optimize_purification->adjust_synthesis

Caption: A decision tree for addressing significant impurity formation during production.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most common "impurity" is often unreacted starting materials.[10] Improving reaction time, temperature, or catalyst efficiency can help.[10]

  • Regioselectivity Issues: In syntheses starting from substituted anilines and thiocyanates, thiocyanation at the para position can be a significant competing reaction if that position is unsubstituted.[1] Using a starting material where the desired substitution pattern directs the cyclization correctly is crucial.[1]

  • Symmetrical Urea (B33335)/Thiourea (B124793) Derivatives: Self-condensation of the aniline starting material can lead to the formation of symmetrical urea or thiourea byproducts.[10] Controlled addition of the carbonylating or thiocarbonylating agent can minimize this.[10]

Issue 3: Exothermic Reaction Runaway

The exothermic nature of the reaction presents a significant safety risk during scale-up.

Managing Exothermic Reactions Workflow

Exotherm_Management start Scaling Up Exothermic Reaction controlled_addition Implement Controlled Reagent Addition start->controlled_addition efficient_cooling Ensure Efficient Reactor Cooling System controlled_addition->efficient_cooling temp_monitoring Continuous Internal Temperature Monitoring efficient_cooling->temp_monitoring solvent_selection Select Appropriate Solvent for Heat Dissipation temp_monitoring->solvent_selection safe_protocol Establish Safe Operating Protocol solvent_selection->safe_protocol

Caption: A workflow for safely managing the exothermic nature of the reaction.

Control Measures:

  • Controlled Reagent Addition: Instead of adding reagents all at once, a slow, controlled addition allows for better management of the heat generated.[1]

  • Efficient Cooling System: The reactor must be equipped with a cooling system capable of handling the heat load of the reaction at the intended scale.[1]

  • Continuous Monitoring: Regular monitoring of the internal reaction temperature is essential.[1]

  • Solvent Selection: The choice of solvent can influence heat dissipation.[1]

Issue 4: Purification Challenges

Purification can become a bottleneck when moving from lab to production scale.

Troubleshooting Purification Issues Workflow

Purification_Troubleshooting start Purification Issues at Scale chromatography_feasibility Is Column Chromatography Feasible? start->chromatography_feasibility recrystallization Develop Recrystallization Protocol chromatography_feasibility->recrystallization No optimize_recrystallization Optimize Recrystallization chromatography_feasibility->optimize_recrystallization Yes oiling_out Product 'Oils Out' recrystallization->oiling_out Problem low_recovery Low Recovery After Recrystallization recrystallization->low_recovery Problem recrystallization->optimize_recrystallization Successful oiling_out->optimize_recrystallization induce_crystallization Induce Crystallization low_recovery->induce_crystallization

Caption: A guide for troubleshooting common purification problems encountered at scale.

Strategies for Large-Scale Purification:

  • Recrystallization: For large-scale production, recrystallization is often a more practical and economical method for purifying the final product than chromatography.[1]

    • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[8] Ethanol and methanol (B129727) are common choices.[8]

    • Inducing Crystallization: If crystals do not form upon cooling, it may be because the solution is not supersaturated. To induce crystallization, you can try scratching the inside of the flask, adding a seed crystal, or reducing the solvent volume.[8]

  • "Oiling Out": This occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[8] To address this, you can try lowering the crystallization temperature, adding more solvent, or changing the solvent system entirely.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Arylbenzothiazole Synthesis

Catalyst/ReagentSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 minHigh[9]
Air/DMSODMSONot specifiedNot specifiedGood to Excellent[11]
IodineDMFNot specifiedNot specifiedHigh[11]
Nickel CatalystNot specifiedMildShortVery Good[11]

Table 2: Physical and Purification Data for this compound

PropertyValueReference
Melting Point129 - 134 °C[3]
Recrystallization SolventEthanol (dilute, 70% v/v)[8][12]
Recrystallization SolventChloroform[8]
Recrystallization SolventAcetone/Water[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea [1]

  • Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.

  • While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • Hold the mixture at 45°-50°C for 1.5 hours.

  • Increase the temperature to 65°-70° C and maintain for 6 hours.

  • Cool the mixture and add 250 ml of methanol with rapid stirring. Note that the temperature will rise to approximately 70° C.

  • Cool the mixture again and filter the precipitated product.

  • Wash the filtered product with three 150 ml portions of acetone.

  • Dry the final product.

Protocol 2: Recrystallization of this compound [8]

  • Solvent Selection: Choose a suitable solvent where this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., 70% ethanol/water).[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the hot solvent and stir until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

References

Technical Support Center: Resolving Impurities in 2-Aminobenzothiazole NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-aminobenzothiazole. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving impurities in NMR spectra. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1H NMR spectrum of this compound shows unexpected peaks. What are the common impurities I should consider?

A1: Unexpected signals in the NMR spectrum of this compound often arise from residual starting materials, byproducts from the synthesis, or degradation products. Common impurities to consider include:

  • Aniline (B41778): A common starting material in many synthetic routes.

  • Phenylthiourea: An intermediate in syntheses involving aniline and a thiocyanate (B1210189) source.

  • 2-Mercaptobenzothiazole: Can be formed as a byproduct under certain reaction conditions.

  • Oxidation and Degradation Products: Exposure to air, light, or incompatible reagents can lead to the formation of various degradation products, which may appear as complex signals in the spectrum.[1]

Q2: How can I differentiate the NMR signals of this compound from those of its common impurities?

A2: Careful comparison of the chemical shifts in your spectrum with known values for this compound and its potential impurities is the most effective method. The table below summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and common impurities in both CDCl₃ and DMSO-d₆.

Q3: I see a broad singlet around 5-6 ppm in my ¹H NMR spectrum. What could this be?

A3: A broad singlet in this region, which may exchange upon addition of D₂O, is characteristic of the amino (-NH₂) protons of this compound. The exact chemical shift can vary depending on the solvent and concentration.

Q4: My sample has a noticeable color, and the NMR baseline is distorted. What is the likely cause?

A4: A change in color, such as turning from off-white to brown, can indicate the presence of colored impurities, often arising from oxidation.[1] These impurities can be paramagnetic, leading to broad peaks and a distorted baseline in the NMR spectrum. It is advisable to purify the sample before detailed NMR analysis.

Q5: What is the best way to purify my this compound sample if I suspect it is impure?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of acetone (B3395972) and water.[2] For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial.[2] If recrystallization is insufficient, column chromatography may be necessary.

Data Presentation: NMR Chemical Shifts

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and its common impurities in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). This data is essential for identifying the presence of impurities in your sample.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃~7.55 (d), ~7.28 (t), ~7.09 (t), ~7.00 (d), ~5.2 (br s, -NH₂)~167.9 (C2), ~152.3 (C7a), ~130.8 (C3a), ~126.3 (C5), ~122.0 (C6), ~121.1 (C4), ~120.2 (C7)
DMSO-d₆~7.65 (d), ~7.38 (d), ~7.20 (t), ~7.00 (t), ~7.9 (br s, -NH₂)~167.7 (C2), ~151.3 (C7a), ~132.1 (C3a), ~129.2 (C5), ~122.5 (C6), ~121.0 (C4), ~110.9 (C7)[3]
Aniline CDCl₃~7.18 (t), ~6.78 (t), ~6.68 (d), ~3.7 (br s, -NH₂)~146.6 (C1), ~129.3 (C3/C5), ~118.6 (C4), ~115.2 (C2/C6)
DMSO-d₆~7.00 (t), ~6.60 (d), ~6.50 (t), ~5.0 (br s, -NH₂)~148.5 (C1), ~129.2 (C3/C5), ~116.5 (C4), ~114.9 (C2/C6)
Phenylthiourea DMSO-d₆~9.7 (s, -NH-), ~7.4-7.1 (m, Ar-H), ~7.8 (br s, -NH₂)~181.0 (C=S), ~139.5 (Ar-C), ~128.8 (Ar-CH), ~124.5 (Ar-CH), ~123.5 (Ar-CH)
2-Mercaptobenzothiazole CDCl₃~12.5 (br s, -SH), ~7.8-7.3 (m, Ar-H)~198.0 (C=S), ~153.0 (C7a), ~133.0 (C3a), ~126.5 (Ar-CH), ~125.0 (Ar-CH), ~121.5 (Ar-CH), ~121.0 (Ar-CH)
DMSO-d₆~13.8 (br s, -SH), ~7.9-7.3 (m, Ar-H)~199.0 (C=S), ~152.8 (C7a), ~133.5 (C3a), ~126.8 (Ar-CH), ~125.2 (Ar-CH), ~122.0 (Ar-CH), ~121.5 (Ar-CH)

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

A detailed methodology for preparing a this compound sample for NMR analysis is provided below to ensure high-quality, reproducible results.[4]

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[2]
  • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.[5]
  • Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.[5]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.
  • For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (usually 8-16 scans are sufficient for a sample of this concentration).[4]
  • For ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A spectral width of 0-200 ppm is generally appropriate. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a higher sample concentration are required to obtain a good spectrum.[4]
  • Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to troubleshooting impurities in this compound NMR spectra.

troubleshooting_workflow start Start: Unexpected peaks in This compound NMR check_broad_singlet Is there a broad singlet around 5-6 ppm (DMSO-d6)? start->check_broad_singlet nh2_proton Likely -NH2 protons. Confirm with D2O exchange. check_broad_singlet->nh2_proton Yes check_aromatic Are there extra signals in the aromatic region (6.5-8.0 ppm)? check_broad_singlet->check_aromatic No nh2_proton->check_aromatic compare_data Compare chemical shifts with impurity data table. check_aromatic->compare_data Yes end End: Pure spectrum check_aromatic->end No aniline Signals consistent with Aniline? compare_data->aniline phenylthiourea Signals consistent with Phenylthiourea? aniline->phenylthiourea No purify Purify sample (Recrystallization or Chromatography) aniline->purify Yes mercaptobenzothiazole Signals consistent with 2-Mercaptobenzothiazole? phenylthiourea->mercaptobenzothiazole No phenylthiourea->purify Yes other_impurity Consider other byproducts or degradation products. mercaptobenzothiazole->other_impurity No mercaptobenzothiazole->purify Yes other_impurity->purify reacquire Re-acquire NMR spectrum purify->reacquire reacquire->end

Caption: Troubleshooting workflow for identifying NMR impurities.

impurity_formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities aniline Aniline phenylthiourea Phenylthiourea (Intermediate) aniline->phenylthiourea unreacted_aniline Unreacted Aniline aniline->unreacted_aniline thiocyanate Thiocyanate (e.g., NH4SCN) thiocyanate->phenylthiourea product This compound (Product) phenylthiourea->product Cyclization unreacted_phenylthiourea Unreacted Phenylthiourea phenylthiourea->unreacted_phenylthiourea mercaptobenzothiazole 2-Mercaptobenzothiazole (Byproduct) product->mercaptobenzothiazole Side Reaction oxidation Oxidation Products product->oxidation Degradation

Caption: Formation pathways for common impurities.

References

Validation & Comparative

Validating the Anticancer Potential of 2-Aminobenzothiazoles: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro anticancer activity of 2-aminobenzothiazole derivatives against various cancer cell lines. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

The this compound scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[1][2][3][4] Numerous studies have demonstrated the potent in vitro cytotoxic effects of its derivatives across a range of human cancer cell lines. This guide synthesizes findings from multiple studies to offer a comparative overview of their activity, focusing on quantitative data, experimental protocols, and mechanisms of action.

Comparative Anticancer Activity of this compound Derivatives

The in vitro efficacy of various this compound derivatives has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values of selected derivatives, demonstrating their cytotoxic potential.

DerivativeCancer Cell LineIC50 (µM)Reference
IVe Ehrlich Ascites Carcinoma (EAC)10-24[5]
MCF-7 (Breast Cancer)15-30[5]
HeLa (Cervical Cancer)33-48[5]
IVf Ehrlich Ascites Carcinoma (EAC)10-24[5]
MCF-7 (Breast Cancer)15-30[5]
HeLa (Cervical Cancer)33-48[5]
IVh Ehrlich Ascites Carcinoma (EAC)10-24[5]
MCF-7 (Breast Cancer)15-30[5]
HeLa (Cervical Cancer)33-48[5]
Vg Ehrlich Ascites Carcinoma (EAC)10-24[5]
Compound 13 HCT116 (Colon Cancer)6.43 ± 0.72[1]
A549 (Lung Cancer)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compound 20 HepG2 (Liver Cancer)9.99[1]
HCT-116 (Colon Cancer)7.44[1]
MCF-7 (Breast Cancer)8.27[1]
Compound 12 MCF-7 (Breast Cancer)2.49 ± 0.12[1]
PC9 (Mutant EGFR Lung Cancer)1.05 ± 0.02[1]
HCC827 (Mutant EGFR Lung Cancer)3.43 ± 0.066[1]
OMS5 A549 (Lung Cancer)22.13 - 61.03[6]
MCF-7 (Breast Cancer)22.13 - 61.03[6]
OMS14 A549 (Lung Cancer)22.13 - 61.03[6]
MCF-7 (Breast Cancer)22.13 - 61.03[6]

Table 1: IC50 values of selected this compound derivatives against various cancer cell lines.

Key In Vitro Experimental Protocols

The validation of anticancer activity relies on a battery of standardized in vitro assays. These assays are crucial for determining cytotoxicity, understanding the mechanism of cell death, and elucidating the effects on cellular processes.

Cell Viability Assays

Cell viability assays are fundamental in anticancer drug screening to quantify the dose-dependent cytotoxic effects of a compound.

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[8]

    • Protocol Outline:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance using a microplate reader.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cancer cell death.[9] Several assays can be used to detect and quantify apoptosis.

  • Annexin V Assay: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[11][12]

  • Caspase Activity Assays: Caspases are a family of proteases that are activated in the early stages of apoptosis and are responsible for the execution of the apoptotic program.[9] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, and -9) using fluorogenic or colorimetric substrates.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH termini of DNA breaks with labeled nucleotides, which can then be visualized by fluorescence microscopy or flow cytometry.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer drugs.[13] Cell cycle analysis helps to determine if a compound induces cell cycle arrest at a specific phase.[14]

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that stains DNA. By staining cells with PI and analyzing them by flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.[13][15][16] Cells undergoing apoptosis may appear as a sub-G1 peak due to DNA fragmentation.[16]

    • Protocol Outline:

      • Treat cells with the this compound derivative for a specified time.

      • Harvest and fix the cells (e.g., with ethanol) to permeabilize the membrane.[15]

      • Treat the cells with RNase to prevent staining of RNA.[15]

      • Stain the cells with a PI solution.

      • Analyze the DNA content of the cells using a flow cytometer.

Mechanism of Action: Targeting Key Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer. These include key protein kinases involved in cell proliferation, survival, and angiogenesis.[1][3]

  • Kinase Inhibition: Many this compound derivatives have been identified as potent inhibitors of tyrosine kinases and serine/threonine kinases.[1][3] Notable targets include:

    • EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation.[1]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Targeting VEGFR-2 can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1]

    • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation.[6][17] Inhibition of PI3K is a key strategy in cancer therapy.

Visualizing the Process

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment with This compound Derivatives (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Acquisition (Absorbance, Fluorescence) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis interpretation Determination of IC50, Apoptosis Induction, Cell Cycle Arrest data_analysis->interpretation

Caption: General experimental workflow for in vitro validation.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway inhibition.

References

2-Aminobenzothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies indicates that novel 2-aminobenzothiazole derivatives demonstrate significant antibacterial activity, in some cases surpassing the efficacy of conventional antibiotics against various bacterial strains. These findings position them as a noteworthy area of interest for researchers and drug development professionals in the ongoing search for new antimicrobial agents.

Scientists have synthesized and evaluated a range of this compound derivatives, revealing their potential to combat both Gram-positive and Gram-negative bacteria.[1][2] The antibacterial efficacy of these compounds has been rigorously tested and compared against established antibiotics such as Ciprofloxacin (B1669076), Ampicillin, and Norfloxacin. The primary metrics for these comparisons have been the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, both standard measures of a compound's antimicrobial strength.

Comparative Analysis of Antibacterial Activity

The antibacterial activity of various this compound derivatives has been quantified and compared with standard antibiotics. The data, summarized in the table below, highlights instances where these novel compounds exhibit comparable or superior potency. For example, certain derivatives have shown lower MIC values than ciprofloxacin against strains like K. pneumoniae, indicating greater efficacy.[3]

Derivative/AntibioticTarget MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
This compound Derivatives
Compound 18 E. coli6-8-[2]
Compound 18 P. aeruginosa6-8-[2]
Compound 20 S. aureus6-8-[2]
Compound 20 B. subtilis6-8-[2]
Compound 41c E. coli3.1-[3]
Compound 41c P. aeruginosa6.2-[3]
Compounds 56, 59a-d K. pneumoniae0.4-0.8-[3]
Compound A1 B. subtilis-22, 28, 33[4]
Compound A2 B. subtilis-21, 26, 33[4]
Standard Antibiotics
CiprofloxacinK. pneumoniae1-[3]
CiprofloxacinE. coli12.5-[3]
CiprofloxacinP. aeruginosa12.5-[3]
NorfloxacinB. subtilis-38, 42, 48[4]

Mechanism of Action: Targeting Bacterial DNA Gyrase

Several studies suggest that this compound derivatives exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication. This mechanism is shared with fluoroquinolone antibiotics like ciprofloxacin. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

G Simplified Mechanism of Action of this compound Derivatives cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to 2_ABT_Derivative This compound Derivative 2_ABT_Derivative->DNA_Gyrase Inhibits

Caption: Simplified pathway of DNA gyrase inhibition by this compound derivatives.

Experimental Protocols

The evaluation of the antibacterial activity of this compound derivatives and their comparison with standard antibiotics were conducted using established and validated methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Technique

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the tube dilution method.[2]

  • Preparation of Stock Solutions: Stock solutions of the synthesized this compound derivatives and standard antibiotics were prepared in dimethylsulfoxide (DMSO).[2]

  • Serial Dilutions: Serial dilutions of the test compounds were made in Muller-Hinton nutrient broth in sterile test tubes to achieve a range of concentrations (e.g., 1 to 1000 µg/mL).[2]

  • Inoculation: Each tube was inoculated with a standardized bacterial suspension (approximately 10^6 bacilli/mL).[2]

  • Incubation: The inoculated tubes were incubated at 37°C for 24 hours.[2]

  • Observation: The MIC was recorded as the lowest concentration of the compound at which there was no visible turbidity or growth of the bacteria.[2]

Antibacterial Screening by Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

  • Preparation of Agar Plates: Nutrient agar medium was poured into sterile Petri plates and allowed to solidify.

  • Bacterial Culture Spreading: A standardized inoculum of the test microorganism was uniformly spread over the surface of the agar plates.

  • Well Creation: Wells of a specific diameter were created in the agar using a sterile borer.

  • Application of Test Compounds: A fixed volume of the test compound solution (at a specified concentration, e.g., 250 µg/mL) was added to each well. Standard antibiotics and a solvent control (DMSO) were also added to separate wells.[5]

  • Incubation: The plates were incubated at 37°C for 24 hours.[6]

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well was measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

G Experimental Workflow for Antibacterial Screening Start Start Prepare_Agar Prepare Nutrient Agar Plates Start->Prepare_Agar Inoculate_Bacteria Inoculate with Bacterial Culture Prepare_Agar->Inoculate_Bacteria Create_Wells Create Wells in Agar Inoculate_Bacteria->Create_Wells Add_Compounds Add Test Compounds & Standard Antibiotics Create_Wells->Add_Compounds Incubate Incubate Plates at 37°C for 24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar well diffusion antibacterial screening method.

The consistent and promising results from these studies underscore the importance of continued research into this compound derivatives as a potential new class of antibiotics. Further investigation into their mechanisms of action, toxicity profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique chemical properties, including the ability to form various intermolecular interactions, make it a versatile starting point for the design of novel therapeutic agents.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity of this compound Analogs

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation, including protein kinases like PI3K, AKT, mTOR, EGFR, and CDK2.[3][4]

The following table summarizes the in vitro anticancer activity of selected this compound analogs from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13Combination of 4-nitroaniline (B120555) with the this compound core.[5]
MCF-7 (Breast Cancer)24.31Shows potent activity, but not via PI3Kγ inhibition.[5]
OMS14 A549 (Lung Cancer)61.03Contains a piperazine-4-nitroaniline moiety.[5]
MCF-7 (Breast Cancer)27.08Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM).[5]
Compound 7 A-375 (Melanoma)16Derived from a clathrodin (B1669156) scaffold.[6]
BALB/c 3T3 (Fibroblast)71Demonstrates four-fold selectivity for cancer cells over normal cells.[6]
Compound 12 MCF-7 (Breast Cancer)2.49Nitro or ethoxyl group at the C6 position is crucial.[2]
PC9 (Mutant EGFR)1.05Active against cell lines with mutant EGFR.[2]
Compound 38 CDK2 Kinase0.0217Incorporation of an aminopyridine motif enhances CDK2 inhibition.[2]
HeLa (Cervical Cancer)<1Shows potent submicromolar activity against specific cell lines.[2]

The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it a prime target for therapeutic intervention.[4] Several this compound analogs have been developed as inhibitors of key kinases within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Analog (e.g., OMS14) Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs.

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[7] It measures the metabolic activity of cells, which is an indicator of their health.[8][9]

  • Cell Seeding : Cells are seeded into a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment : The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 24-72 hours).

  • MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration 0.5 mg/mL).[8] The plate is incubated for another 3-4 hours.[9]

  • Formazan (B1609692) Solubilization : Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve these crystals.[10]

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[10] The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity of this compound Analogs

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[11] this compound derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens.

The following table presents the in vitro antimicrobial activity of selected this compound analogs, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Key Structural Features & SAR Insights
Compound 1 Staphylococcus aureus~1.1 (2.9 µM)N,N-disubstituted this compound. The N-propylimidazole moiety is critical for activity.[7]
Compound 46a/b Escherichia coli15.62Schiff base analogs; a hydroxyl group at the 2-position of the benzylidene ring improves activity.[11]
Pseudomonas aeruginosa15.62Activity is equipotent to ciprofloxacin (B1669076) in these strains.[11]
Compound 25b/c Klebsiella pneumoniae~0.4 (1.04 µM)2-Arylbenzothiazole analogs showing good activity against Gram-negative bacteria.[11]
Compound 1n/o Candida albicans4-86-Substituted derivatives with potent antifungal activity and no cytotoxicity on human cells.[12]
Candida parapsilosis4-8Designed based on molecular modeling studies.[12]

The determination of a compound's antimicrobial efficacy typically follows a standardized workflow to ensure reproducibility and accuracy. The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[13][14]

Antimicrobial_Screening_Workflow start Start: Synthesized This compound Analogs prep_plate Prepare 96-well plate with 2-fold serial dilutions of compounds in broth medium start->prep_plate inoculate Inoculate all wells (except sterility control) with the microbial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate under appropriate conditions (e.g., 37°C for 18-24h) inoculate->incubate read_results Read results by visual inspection for turbidity or using a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: Quantitative Efficacy Data (MIC) determine_mic->end

General workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

This method is a standard procedure for testing the susceptibility of microorganisms to antimicrobial agents in a liquid medium.[13]

  • Preparation of Microtiter Plate : A 96-well microtiter plate is prepared by dispensing a growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) into each well.[13] The test compound is serially diluted (typically two-fold) across the wells, creating a concentration gradient.[15]

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared, usually adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13] This is then further diluted to achieve the final desired inoculum concentration.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized microbial suspension.[14] Control wells (growth control without drug, and sterility control without microbes) are included.

  • Incubation : The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18–24 hours for most bacteria).

  • MIC Determination : After incubation, the plate is examined for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[14]

Consolidated Structure-Activity Relationship (SAR) Insights

By comparing the structures of various active and inactive this compound analogs, key relationships between chemical structure and biological activity can be established.

SAR_Summary cluster_SAR SAR of this compound pos_2_amino core pos_2_amino->core pos_6_sub pos_6_sub->core pos_benz pos_benz->core label_2_amino R1 (2-Amino Group): - Disubstitution can be tolerated. - N-propylimidazole critical for S. aureus activity. - Aminopyridine motif enhances CDK2 inhibition. label_2_amino->pos_2_amino label_6_sub R2 (6-Position): - Halogen (Cl, F), ethoxy (OEt), or nitro (NO2) groups can enhance anticancer activity. - Polar substitutions may not be tolerated for antibacterial activity. label_6_sub->pos_6_sub label_benz Benzene (B151609) Ring: - Substitution pattern influences selectivity and potency. - Modifications can modulate pharmacokinetic properties. label_benz->pos_benz

Key structure-activity relationships for this compound analogs.
  • Substitutions on the 2-Amino Group : This position is crucial for activity and is a common point of modification.

    • For anticancer activity, incorporating motifs like aminopyridine can significantly boost potency against specific kinases such as CDK2.[2]

    • For antibacterial activity against S. aureus, an N-propylimidazole moiety was found to be critical, while removing it led to a substantial loss of activity.[7]

  • Substitutions on the Benzothiazole (B30560) Ring (positions 4, 5, 6, and 7) :

    • For anticancer activity, substitutions at the 6-position with electron-withdrawing groups like nitro (NO2) or electron-donating groups like ethoxy (OEt) have been shown to enhance cytotoxic effects.[2]

    • For antibacterial activity, substitutions on the benzothiazole ring can be sensitive. For instance, polar substitutions were not well-tolerated in a series of S. aureus inhibitors.[7] Moving a chloro group from the 6- to the 5-position had little effect on activity, but removing it decreased potency.

  • General Insights : The this compound scaffold acts as an excellent bioisostere for other heterocycles and can engage in multiple non-covalent interactions (hydrogen bonds, π-π stacking) with biological targets, contributing to its inhibitory activity. The overall SAR indicates that fine-tuning the substitutions on both the exocyclic amino group and the fused benzene ring is essential for developing potent and selective agents for either anticancer or antimicrobial applications.

References

Navigating the ADMET Maze: A Comparative Guide to Novel 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the laboratory to the clinic is fraught with challenges. A critical hurdle in this path is the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. This guide provides a comparative analysis of the ADMET properties of emerging 2-aminobenzothiazole derivatives, a scaffold of significant interest in medicinal chemistry, against the established drug, Riluzole.

The this compound core is a privileged structure in drug discovery, forming the backbone of compounds with diverse biological activities, including neuroprotective, anticancer, and antidiabetic properties. However, advancing these promising molecules requires a thorough understanding of their pharmacokinetic and safety profiles. This guide summarizes key experimental ADMET data for representative novel this compound derivatives and offers a head-to-head comparison with Riluzole, a commercially available drug for amyotrophic lateral sclerosis (ALS) that features the same core structure.

At-a-Glance: Comparative ADMET Profile

The following table summarizes the available experimental ADMET data for selected novel this compound derivatives and the reference drug, Riluzole. It is important to note that direct comparative in vitro data for the novel compounds is limited in publicly available literature; therefore, representative data for analogous compounds is included to provide a broader understanding of the class.

ParameterNovel Derivative 1 (Antidiabetic)Novel Derivative 2 (Antiprion)Riluzole (Reference Drug)
Absorption
Oral BioavailabilityData not available27-40% (in mice)[1]~60%[2]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted highData not availableHigh (Predicted)
Distribution
Plasma Protein BindingData not availableData not available96%[2]
Metabolism
Metabolic Stability (t½, min)Data not available30 to >60 (in mouse liver microsomes)[1]Data not available (extensively metabolized)[2]
Primary Metabolizing EnzymeData not availableData not availableCYP1A2[2]
Toxicity
Acute Oral Toxicity (LD₅₀)>1750 mg/kg (in rats)Data not availableData not available

Novel Derivative 1 represents compounds such as methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y). Novel Derivative 2 represents compounds such as IND24 and IND81.

Visualizing the Drug Development Workflow

The process of ADMET profiling is a critical component of the drug discovery and development pipeline. The following diagram illustrates a typical workflow, from initial screening to preclinical evaluation.

ADMET_Workflow cluster_Discovery Discovery & Lead Optimization cluster_Preclinical Preclinical Development In_Silico_Screening In Silico ADMET Prediction In_Vitro_Screening In Vitro ADMET Assays (High-Throughput) In_Silico_Screening->In_Vitro_Screening Prioritization Lead_Optimization Lead Optimization (Structure-ADMET Relationship) In_Vitro_Screening->Lead_Optimization Data for SAR Definitive_In_Vitro Definitive In Vitro ADMET (e.g., Metabolite ID) Lead_Optimization->Definitive_In_Vitro Candidate Selection In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) Definitive_In_Vitro->In_Vivo_PK Toxicology Toxicology Studies (Animal Models) In_Vivo_PK->Toxicology CYP_Metabolism Drug Drug CYP_Enzyme Cytochrome P450 (e.g., CYP1A2) Drug->CYP_Enzyme Substrate Oxidized_Metabolite Phase I Metabolite (Oxidized) CYP_Enzyme->Oxidized_Metabolite Oxidation Conjugating_Enzyme Phase II Enzyme (e.g., UGT) Oxidized_Metabolite->Conjugating_Enzyme Substrate Conjugated_Metabolite Phase II Metabolite (Water-soluble) Conjugating_Enzyme->Conjugated_Metabolite Conjugation Excretion Excretion Conjugated_Metabolite->Excretion Elimination

References

Comparative Docking Analysis of 2-Aminobenzothiazole Inhibitors in Oncology and Bacteriology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Aminobenzothiazole Inhibitors with Supporting Experimental Data.

The this compound scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comparative analysis of recently developed this compound-based inhibitors, focusing on their performance in molecular docking studies and their corresponding in vitro biological activities. The data presented here, sourced from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents targeting critical pathways in cancer and infectious diseases.[1]

Performance Comparison of this compound Inhibitors

The following tables summarize quantitative data from comparative studies of this compound derivatives, offering a clear comparison of their efficacy against different biological targets.

Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ

This table details the docking scores and biological activity of novel this compound compounds targeting the PI3Kγ enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE
Data sourced from Salih, O. M., et al. (2024).[1]

Table 2: In Vitro Inhibitory Activity Against a Model Bacterial Histidine Kinase

This table presents the in vitro inhibitory activity of a distinct series of this compound derivatives against a model bacterial histidine kinase (HK853), a crucial element in bacterial signal transduction and virulence.[1]

Compound IDIC50 (µM)Target
Rilu-17.15HK853
Rilu-21.21HK853
C-1229.0HK853
C-1546.8HK853
C-1650.1HK853
C-17119HK853
Data sourced from Fihn, C. A., et al. (2023).[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking and biological evaluation.

Molecular Docking Protocol for PI3Kγ Inhibitors

The in silico analysis of the this compound derivatives against PI3Kγ was performed as follows:[1]

  • Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein, in complex with the inhibitor gedatolisib, was obtained from the Protein Data Bank (PDB code: 7JWE). The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.[1]

  • Ligand Preparation: The this compound derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using the CHARMm force field.

  • Active Site Definition: The binding site was defined based on the location of the co-crystallized ligand, gedatolisib, within the protein structure.[1]

  • Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it using the LibDock algorithm. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of 1.29 Å, being below the 2.0 Å threshold, indicated a reliable docking protocol.[1]

  • Ligand Docking: The synthesized this compound derivatives were then docked into the defined active site of the PI3Kγ protein using the default settings of the LibDock algorithm. The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.[1]

PI3Kγ Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against PI3Kγ was evaluated to determine their biological efficacy.[1]

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the kinase activity of the PI3Kγ enzyme.[1]

  • Procedure: The compounds were tested at a concentration of 100 µM. The percentage of enzyme inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. For the most potent compounds, a dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.[1]

Visualizing the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling network that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound derivatives on PI3K.

References

A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of 2-aminobenzothiazole, a key structural motif in many pharmacologically active compounds. The selection of a robust and reliable analytical method is critical for accurate determination in various matrices, from raw materials to biological samples. This document outlines the performance characteristics of different techniques, provides detailed experimental protocols, and offers a visual workflow for method validation to support your research and development needs.

Comparative Analysis of Validated Methods

The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize the key validation parameters for various methods used in the analysis of this compound and its derivatives.

Quantitative Analysis: Chromatographic Methods

Liquid chromatography coupled with various detectors is a cornerstone for the quantification of this compound in diverse samples. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterMethod 1: LC-MS/MSMethod 2: SPE-LC-HRMSMethod 3: HPLC-UV (for a novel aminothiazole derivative)
Analyte This compoundThis compoundNovel Aminothiazole (21MAT)
Matrix Human UrineFish Tissue, DustAnalytical Solutions
Instrumentation LC-ESI(+)-MS/MSLC-HRMSHPLC with UV Detector
Sample Preparation Enzymatic deconjugation, Solid-Phase Extraction (SPE)QuEChERS, SPE clean-upDirect injection
Linearity Range Not explicitly stated, but LOD suggests a low ng/mL range.0.5 - 500 µg/L (in solution)0.5, 1, and 1.5 mg/mL (concentrations tested)[1]
Limit of Detection (LOD) 0.07 ng/mL[2]0.1 µg/L (instrumental)Not Reported
Limit of Quantification (LOQ) Not explicitly stated0.5 µg/L (instrumental)Not Reported
Accuracy (% Relative Recovery) Not explicitly stated94-105% (in water samples)[3]Not Reported
Precision (%RSD) Not explicitly stated<9% (intra-day), <13% (inter-day) in water samples[3]Not Reported
Qualitative Analysis: Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.[4]

TechniqueKey Findings
¹H NMR Provides information on the number, environment, and neighboring protons of the molecule.[4]
¹³C NMR Reveals the different carbon environments within the this compound structure.[4]
Infrared (IR) Spectroscopy Identifies functional groups present based on their characteristic vibrational frequencies.[5]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the elemental composition.[5] The molecular ion [M+H]⁺ is observed at m/z 151.03244.[2]
UV-Vis Spectroscopy Provides insights into the electronic transitions within the molecule, with characteristic absorption maxima.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Method 1: LC-MS/MS for this compound in Human Urine[2]
  • Sample Preparation: Samples undergo enzymatic deconjugation followed by Solid-Phase Extraction (SPE) to isolate the analyte.

  • Chromatography: Liquid chromatography is used to separate the analyte from other components in the sample extract.

  • Detection: Detection is performed using tandem mass spectrometry with electrospray ionization in positive mode (ESI+).

Method 2: SPE-LC-HRMS for this compound in Fish Tissue[2]
  • Sample Preparation: The fish tissue is first extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The resulting organic extract is then cleaned up using a homemade mixed-mode ion-exchange solid-phase extraction (SPE) sorbent.[2]

  • Chromatography: An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) is used for separation with a mobile phase gradient of 0.1% formic acid in water and methanol.[2]

  • Detection: High-resolution mass spectrometry (HRMS) is employed for detection, using the molecular ion [M+H]⁺ at m/z 151.03244 for quantification.[2]

Method 3: HPLC-UV for a Novel Aminothiazole Derivative[1][6]
  • Objective: To determine the purity and concentration of a novel aminothiazole derivative.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1][6]

  • Mobile Phase: Isocratic elution with 55% of 0.1% v/v Orthophosphoric Acid in Water and 45% of 0.1% v/v Orthophosphoric Acid in Acetonitrile.[1][6]

  • Flow Rate: 1 mL/min.[1][6]

  • Detection Wavelength: 272 nm.[1][6]

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: 5-25 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[4]

  • IR Spectroscopy (ATR Method): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. A background spectrum is recorded and subtracted from the sample spectrum.[4]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Documentation & Implementation A Define Analytical Requirements B Literature Search & Method Selection A->B C Initial Parameter Optimization B->C D System Suitability Testing C->D E Preliminary Performance Checks D->E F Specificity / Selectivity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J Limit of Detection (LOD) I->J K Limit of Quantification (LOQ) J->K L Robustness K->L M Validation Report Generation L->M N Standard Operating Procedure (SOP) M->N O Routine Application N->O

References

A Comparative Guide to the Synthesis of 2-Aminobenzothiazoles: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The efficient synthesis of these compounds is, therefore, a critical focus for researchers. This guide provides an objective comparison of various synthetic methods for 2-aminobenzothiazoles, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable protocol for their applications.

Performance Comparison of Synthesis Methods

The selection of a synthetic route to 2-aminobenzothiazoles often involves a trade-off between yield, reaction conditions, substrate scope, cost, and environmental impact. The following tables summarize quantitative data for some of the most prominent methods, offering a clear comparison of their performance.

Classical Synthesis Methods
Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugerschoff Reaction Phenylthiourea (B91264)Sulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)High yields for substituted derivatives.Requires strong acid and toxic bromine.
Jacobson-like (from aniline) Anilines, Potassium thiocyanate (B1210189)Bromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%Readily available starting materials.Potential for side reactions like para-thiocyanation.
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHigh yields reportedHigh reactivity often leads to high yields under mild conditions.2-Aminothiophenol is prone to oxidation.
Modern Catalytic Methods
Catalyst SystemStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Palladium-catalyzed 2-Chloroanilines, DithiocarbamatesPd(PPh₃)₄, t-BuOKNot specifiedNot specifiedUp to 93%Overcomes the low reactivity of the C-Cl bond.Requires a precious metal catalyst.
Copper-catalyzed 2-Iodoanilines, IsothiocyanatesCuI, 1,10-phenanthroline (B135089), K₃PO₄, Toluene12 hours110 °CUp to 95%Cost-effective catalyst, mild conditions.Requires pre-functionalized haloanilines.
Ruthenium-catalyzed N-ArylthioureasRuCl₃Not specifiedNot specifiedUp to 91%Direct intramolecular oxidative coupling.Precious metal catalyst.
Iron-catalyzed 2-Iodoaniline (B362364), IsothiocyanateFeCl₃, Octadecyltrimethylammonium chloride, WaterNot specified80 °CGood to excellentEnvironmentally benign solvent (water), inexpensive catalyst.May require a phase-transfer catalyst for non-water-soluble substrates.
Iodine-catalyzed (Metal-free) Isothiocyanatobenzenes, AminesIodine, O₂ (oxidant), ChlorobenzeneNot specified120 °CModerate to excellentAvoids transition metals and harsh oxidants.Requires an oxygen atmosphere.
Green Chemistry Approaches
MethodStarting MaterialsCatalyst/ReagentSolventTemperatureTimeYield (%)Key Advantages
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuIEthanol130 °C30 min27-89%Rapid reaction times.
Ultrasound-assisted 2-Aminothiophenol, AldehydesSulfated tungstateSolvent-freeRoom Temp.20 minExcellent yieldsEnergy efficient, mild conditions, fast.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate laboratory implementation.

Method 1: The Hugerschoff Reaction

This classical method involves the oxidative cyclization of an arylthiourea.

Experimental Protocol:

  • A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.

  • A catalytic amount of bromine is added portion-wise while maintaining the temperature between 65-70 °C.

  • The reaction mixture is stirred for 1.5 to 6 hours.

  • The mixture is then cooled, and the product is precipitated by the addition of methanol.

  • The precipitated product is filtered, washed with acetone, and dried to yield the this compound.

Method 2: Synthesis from Aniline (B41778) and Potassium Thiocyanate

This approach is a one-pot synthesis that is widely used due to the commercial availability of the starting materials.

Experimental Protocol:

  • Substituted aniline is dissolved in glacial acetic acid.

  • Potassium thiocyanate is added to the solution.

  • The reaction mixture is cooled in an ice-cold bath.

  • A solution of bromine in glacial acetic acid is added dropwise while maintaining the low temperature.

  • After the addition is complete, the mixture is stirred until the reaction is complete.

  • The product is isolated by neutralization of the reaction mixture.

Method 3: Copper-Catalyzed Synthesis from 2-Iodoaniline and Isothiocyanate

This modern catalytic method offers high yields under relatively mild conditions.

Experimental Protocol:

  • A mixture of 2-iodoaniline (1.0 mmol), isothiocyanate (1.2 mmol), copper(I) iodide (CuI) (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 mmol) is placed in a reaction vessel.

  • Toluene (

Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of 2-Aminobenzothiazole-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-aminobenzothiazole is critical. This guide provides a comparative overview of analytical methods, focusing on cross-reactivity and offering detailed experimental protocols to ensure assay specificity.

The development and validation of robust analytical methods are paramount for the precise measurement of this compound in various matrices, from environmental samples to biological fluids. A key challenge in the development of these assays is ensuring their specificity, particularly when structurally similar compounds, such as derivatives and metabolites, may be present. This guide delves into the cross-reactivity testing of this compound-based assays, providing a framework for evaluating and comparing their performance.

Comparative Analysis of Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are the predominant techniques for the quantification of this compound. These methods offer high sensitivity and selectivity. The following table summarizes the performance characteristics of typical assays for this compound and a related derivative.

ParameterMethod 1: LC-MS/MSMethod 2: SPE-LC-HRMSMethod 3 (Reference): LC-MS/MS for Aminothiazole Derivative
Analyte This compoundThis compoundNovel Aminothiazole
Matrix Human UrineFish TissueRat Plasma
Instrumentation LC-ESI(+)-MS/MSLC-HRMSLC-MS/MS
Sample Preparation Enzymatic deconjugation, Solid-Phase Extraction (SPE)QuEChERS, SPE clean-upProtein Precipitation
Linearity Range Low ng/mL range (inferred from LOD)0.5 - 500 µg/L (in solution)1.25 - 1250 ng/mL
Limit of Detection (LOD) 0.07 ng/mL0.1 µg/L (instrumental)Not Reported
Limit of Quantification (LOQ) Not explicitly stated0.5 µg/L (instrumental)1.25 ng/mL

Data compiled from publicly available information and representative of typical assay performance.

Understanding Cross-Reactivity in this compound Assays

Cross-reactivity occurs when a compound other than the intended analyte is detected by the assay, leading to inaccurate quantification. For this compound assays, potential cross-reactants include its derivatives and structurally related compounds. While specific quantitative cross-reactivity data for this compound assays is not extensively published, it is crucial to test for interference from compounds such as:

  • Substituted 2-Aminobenzothiazoles: A wide range of derivatives with substitutions on the benzene (B151609) ring (e.g., methyl, chloro, methoxy) have been synthesized for various biological activities.[1]

  • 2-Mercaptobenzothiazole and 2-Hydroxybenzothiazole: These are common industrial chemicals and potential metabolites that share the core benzothiazole (B30560) structure.

The selectivity of an assay is its ability to differentiate and measure the analyte in the presence of these potential interferents.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are protocols for sample preparation and the evaluation of assay selectivity.

Sample Preparation Protocols

1. Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine, Environmental Water)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water.

  • Loading: Acidify the sample (e.g., with formic acid to a pH < 3) and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove hydrophilic interferences.

  • Elution: Elute the analyte with a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Fish Tissue)

  • Homogenization: Homogenize the tissue sample with an organic solvent (e.g., acetonitrile).

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium acetate) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the organic layer containing the analyte.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the organic extract to a tube containing a dSPE sorbent (e.g., C18 and primary secondary amine) to remove interfering matrix components like lipids.

  • Centrifugation and Analysis: Centrifuge the sample and inject the supernatant into the LC-MS system.

Cross-Reactivity Testing Protocol

This protocol outlines the steps to assess the selectivity of a this compound assay against potential cross-reactants.

  • Preparation of Stock Solutions: Prepare individual stock solutions of this compound and each potential cross-reactant compound in a suitable solvent (e.g., methanol).

  • Spiking Experiments:

    • Prepare a set of blank matrix samples (the same type of sample to be analyzed, e.g., drug-free urine).

    • Spike a subset of the blank matrix samples with this compound at a known concentration (e.g., at the lower limit of quantification - LLOQ).

    • Spike another subset of blank matrix samples with each potential cross-reactant at a high, clinically, or environmentally relevant concentration.

  • Sample Analysis: Analyze the spiked samples using the validated analytical method for this compound.

  • Data Analysis:

    • For the samples spiked with potential cross-reactants, determine the concentration of this compound reported by the assay.

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of this compound / Concentration of Cross-Reactant) x 100

  • Acceptance Criteria: The acceptance criterion for selectivity is typically that the response of the blank samples spiked with potential interferents should be less than 20% of the response of the LLOQ of this compound.[3]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate a typical signaling pathway where this compound derivatives are studied and the general workflow for cross-reactivity testing.

G cluster_0 Signaling Pathway Inhibition PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound Derivatives Inhibitor->PI3K inhibits

A simplified signaling pathway often targeted by this compound derivatives.

G cluster_1 Cross-Reactivity Testing Workflow A Prepare Stock Solutions (Analyte & Cross-Reactants) B Spike Blank Matrix - Analyte at LLOQ - Cross-Reactants at High Conc. A->B C Analyze Samples using Validated Method B->C D Calculate % Cross-Reactivity C->D E Compare to Acceptance Criteria (<20% of LLOQ response) D->E

A general workflow for assessing the cross-reactivity of an analytical assay.

Conclusion

References

benchmarking new 2-aminobenzothiazole derivatives against known drugs.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 2-aminobenzothiazole derivatives against established therapeutic agents reveals their potential in oncology, infectious diseases, and inflammatory conditions. Recent studies have focused on synthesizing and evaluating these compounds, demonstrating promising activity and offering new avenues for drug development. This guide provides an objective comparison of their performance with known drugs, supported by experimental data and detailed methodologies.

Anticancer Activity

Newly synthesized this compound derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival, such as PI3K, VEGFR-2, and cyclin-dependent kinases (CDKs).[1][2]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of new this compound derivatives compared to standard anticancer drugs. Lower IC₅₀ values indicate greater potency.

Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference Drug(s)
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99Doxorubicin, Cisplatin[1][3][4]
New Derivative Series 2 VEGFR-2 Inhibition3.84-5.61Sorafenib[5]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03--[6][7]
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0-[4]
Cisplatin DNA Cross-linking Agent~3.1~4.5~2.0 - 5.0-[4]
Sorafenib Multi-kinase Inhibitor~5.89 (pIC50)~5.77 (pIC50)--[4]

Note: The IC₅₀ values for the new derivatives are presented as a range based on multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.

Experimental Protocols: Key Assays

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard drugs and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540-570 nm. The IC₅₀ value is then calculated from the dose-response curve.[4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Test Compounds & Standard Drugs seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation dissolution Dissolve Formazan Crystals formazan_formation->dissolution readout Measure Absorbance dissolution->readout calculation Calculate IC50 Values readout->calculation

Caption: General workflow for in vitro cytotoxicity benchmarking.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Receptor Tyrosine Kinase (e.g., VEGFR) pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription abt This compound Derivative abt->pi3k Inhibition gene_expression Gene Expression transcription->gene_expression proliferation Proliferation, Survival, Angiogenesis gene_expression->proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity

Certain this compound derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Data Presentation: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness. The table below compares the MIC values of new derivatives with a standard antibiotic.

Compound/DrugStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference Drug(s)
New Derivative Series 3.12 - >503.12 - >50Ciprofloxacin, Norfloxacin[8][9][10]
Ciprofloxacin ~0.25 - 1.0~0.015 - 0.12-
Norfloxacin ~0.5 - 2.0~0.03 - 0.25-

Note: The MIC values for the new derivatives and standard drugs can vary depending on the specific bacterial strains and testing conditions.

Experimental Protocols: Key Assays

Broth Microdilution Method for MIC Determination: This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The this compound derivatives and standard antibiotics are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[11][12]

Anti-inflammatory Activity

The anti-inflammatory potential of new this compound derivatives has also been explored, with some compounds showing promising results in preclinical models.

Data Presentation: In Vitro Anti-inflammatory Effects

The inhibitory effects on the production of key inflammatory mediators are summarized below.

Compound/DrugInhibition of TNF-α ProductionInhibition of IL-6 ProductionReference Drug(s)
New Derivative B7 Significant reductionSignificant reductionDexamethasone, Indomethacin[13][14]
Dexamethasone Significant inhibition at ~3 µMSignificant inhibition at ~10 µM-[14]
Indomethacin IC₅₀ ~143.7 µM--[14]
Experimental Protocols: Key Assays

Inhibition of Pro-inflammatory Cytokine Production in Macrophages:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Compound Treatment: The cells are pre-treated with the test compounds for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzothiazole
Reactant of Route 2
2-Aminobenzothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.